Anti-inflammatory agent 77
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H34O3 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(6E)-2-[(3,4-dimethoxyphenyl)methyl]-6-[(2,6,6-trimethylcyclohexen-1-yl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C25H34O3/c1-17-8-7-13-25(2,3)21(17)16-20-10-6-9-19(24(20)26)14-18-11-12-22(27-4)23(15-18)28-5/h11-12,15-16,19H,6-10,13-14H2,1-5H3/b20-16+ |
InChI Key |
ISMHVJXICODEBR-CAPFRKAQSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/2\CCCC(C2=O)CC3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=C2CCCC(C2=O)CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the PS77 Peptide: Discovery, Origin, and Mechanism of Action
This technical guide provides a comprehensive overview of the novel anti-inflammatory peptide, PS77. It details its discovery and origin, mechanism of action, and the experimental protocols utilized in its characterization. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to PS77
PS77 is a novel peptide with an α-helical structure that has demonstrated significant anti-inflammatory properties.[1][2] Its discovery presents a promising avenue for the development of targeted anti-inflammatory therapies and novel biomaterials. The peptide's specific molecular structure allows for precise interactions within biological systems, offering the potential for enhanced therapeutic efficacy with minimized off-target effects.[1]
Discovery and Origin
PS77 was recently discovered and is derived from Squama Manitis, a traditional Chinese medicine (TCM) sourced from pangolin scales.[1][2][3] Historically, Squama Manitis has been used in TCM to treat a variety of conditions, including inflammation.[1] The identification of PS77 represents a significant step in isolating and understanding the specific bioactive compounds responsible for the therapeutic effects of this traditional remedy. The peptide is protected under the China Invention Patent Number: 202110622991.7.[1]
Mechanism of Action
PS77 exerts its anti-inflammatory effects by modulating key signaling pathways and the expression of inflammation-associated genes. In an in vitro model using human keratinocytes (HaCaT cells) with TNF-α-induced inflammation, PS77 was shown to significantly reduce the expression of the pro-inflammatory cytokines Interleukin-8 (IL-8) and Matrix Metalloproteinase-3 (MMP-3).[1][2]
Transcriptomic analysis of cells treated with PS77 revealed a complex mechanism of action involving the differential expression of 265 genes, with 137 being upregulated and 128 downregulated.[1][2][3]
Modulation of Key Signaling Pathways
The primary mechanism of PS77's anti-inflammatory activity involves the downregulation of genes within two critical signaling pathways:
-
Bone Morphogenetic Protein (BMP) Signaling Pathway: By downregulating genes in this pathway, PS77 may interfere with cellular responses to BMP, which plays a crucial role in inflammation regulation.[1]
-
Transforming Growth Factor-beta (TGF-β) Signaling Pathway: PS77 was found to downregulate genes such as BMP5, INHBB, and CXCR5 within this pathway.[1] The TGF-β pathway is a key regulator of inflammation, and its inhibition can dampen the inflammatory response.
The most significantly enriched downregulated pathway was the cytokine-cytokine receptor interaction pathway, further highlighting PS77's role in modulating inflammatory signaling.[1]
Regulation of Inflammation-Associated Genes
PS77 was also shown to regulate several specific genes involved in inflammation:
-
Downregulated Genes: CHRNA7 and CXCR5, both of which are implicated in inflammatory processes.[1]
-
Upregulated Genes: RXRG, KRT76, IL12RB2, and COLEC11, which possess anti-inflammatory functions.[1] The upregulation of Retinoid X Receptor Gamma (RXRG) is particularly noteworthy, as it may lead to the activation of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which is known to suppress the pro-inflammatory NF-κB signaling pathway.[1]
A diagram illustrating the proposed signaling pathway of PS77 is provided below.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial characterization of PS77.
Table 1: Cytotoxicity of PS77 on HaCaT Cells
| PS77 Concentration (µg/mL) | Cell Viability (%) |
| 0.1 | ~100% |
| 1 | ~100% |
| 10 | ~100% |
| 100 | ~100% |
| Data from Cell Counting Kit-8 (CCK-8) assay after 24h treatment. A concentration of 0.1 µg/mL was selected for subsequent anti-inflammatory studies.[1] |
Table 2: Transcriptomic Analysis of PS77-Treated HaCaT Cells
| Category | Count |
| Total Differentially Expressed Genes | 265 |
| Upregulated Genes | 137 |
| Downregulated Genes | 128 |
Table 3: Pathway Enrichment Analysis of Downregulated Genes
| Pathway | Gene Ratio | Key Genes Involved |
| Cytokine-Cytokine Receptor Interaction | ~0.25 | - |
| TGF-β Signaling Pathway | ~0.15 | BMP5, INHBB, CXCR5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Peptide Synthesis and Characterization
-
Synthesis Method: Solid-Phase Peptide Synthesis (SPPS).[1]
-
A modified resin was swelled in a reactor using a 20% piperidine/dimethylformamide (DMF) solution for 20 minutes.
-
The resin was washed three times with DMF.
-
Fmoc deprotection was performed.
-
Amino acids were coupled using a prepared amino acid solution and diisopropylcarbodiimide (DIC)/DMF solution.
-
The success of each step was monitored using a colorimetric test.[1]
-
-
Structural Prediction: The 3D structure of the peptide was predicted using the Ressource Parisienne en Bioinformatique Structurale (RPBS) web server.[1]
-
Purity and Mass Analysis: The synthesized peptide was characterized using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm its purity and molecular weight.[4]
In Vitro Anti-Inflammatory Model
-
Cell Line: Human immortalized keratinocytes (HaCaT cells).[1]
-
Cell Culture: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% (v/v) fetal bovine serum (FBS) and 1% (v/v) penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere.[1]
-
Inflammation Induction: The in vitro inflammatory model was established by treating HaCaT cells with human tumor necrosis factor-alpha (TNF-α).[1]
The general experimental workflow is depicted in the diagram below.
Cell Viability and Toxicity Assay
-
Method: Cell Counting Kit-8 (CCK-8) assay.[1]
-
HaCaT cells were seeded in 96-well plates at a density of 3 × 10⁴ cells/mL.
-
Cells were treated with PS77 at concentrations of 0.1, 1, 10, and 100 µg/mL for 24 hours.
-
Cell viability was determined using the CCK-8 assay kit according to the manufacturer's instructions.
-
Absorbance was measured at 450 nm using a microplate reader.
-
Cell viability was calculated as a percentage relative to the untreated control.[1]
-
Cytokine Expression Analysis
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).[1]
-
HaCaT cells were seeded and treated as described for the inflammatory model.
-
The expression levels of pro-inflammatory cytokines (IL-8, MMP-3) in the cell culture supernatant were quantified using ELISA kits following the manufacturer's protocols.[1]
-
Transcriptomic Analysis
-
Method: RNA sequencing (RNA-seq).
-
HaCaT cells were treated with or without PS77 in the TNF-α-induced inflammation model.
-
Total RNA was extracted from the cells.
-
RNA-seq libraries were prepared and sequenced.
-
Differentially expressed genes (DEGs) between the treated and untreated groups were identified.
-
Pathway enrichment analysis was performed on the DEGs using the Kyoto Encyclopedia of Genes and Genomes (KEGG) database to identify modulated signaling pathways.[1]
-
Conclusion and Future Directions
The discovery of the PS77 peptide, derived from Squama Manitis, marks a significant advancement in the search for novel anti-inflammatory agents.[1] Its mechanism of action, centered on the modulation of the BMP and TGF-β signaling pathways, provides a strong foundation for its potential therapeutic application.[1] The lack of cytotoxicity at effective concentrations further enhances its profile as a promising candidate for biomaterial design and targeted anti-inflammatory therapies.[1][2]
Future research should focus on in vivo studies to validate these findings, further elucidate the downstream effects of PS77 on inflammatory signaling cascades, and explore its potential for treating various inflammatory diseases. The development of PS77-integrated biomaterials could also represent a novel and effective approach to inflammation management.[1][2][3]
References
- 1. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
"Anti-inflammatory agent 77 mechanism of action"
An In-depth Technical Guide on the Core Mechanism of Action of Anti-inflammatory Agents PS77 and FC-77
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic inflammation is a significant underlying factor in a multitude of diseases, driving the need for novel therapeutic agents with potent and targeted anti-inflammatory activities. This technical guide provides a comprehensive overview of the mechanism of action for two distinct compounds designated as "Agent 77": the novel α-helical peptide PS77 and the perfluorochemical FC-77 . This document details their core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of these promising anti-inflammatory agents.
Anti-inflammatory Agent PS77: A Novel α-Helical Peptide
PS77 is a novel α-helical peptide derived from Squama Manitis, a traditional Chinese medicine. It has demonstrated significant anti-inflammatory properties in a tumor necrosis factor-alpha (TNF-α)-induced inflammatory model using human keratinocytes (HaCaT cells).[1][2][3][4] The primary mechanism of PS77 involves the modulation of gene expression, leading to a reduction in pro-inflammatory mediators.
Core Mechanism of Action
The anti-inflammatory effect of PS77 is primarily attributed to its ability to downregulate the expression of key pro-inflammatory cytokines and matrix metalloproteinases. Specifically, in TNF-α-stimulated HaCaT cells, PS77 significantly reduces the expression of Interleukin-8 (IL-8) and Matrix Metalloproteinase-3 (MMP-3).[1][2][5]
Transcriptomic analysis has further elucidated the broader mechanism of PS77, revealing the modulation of 265 genes, with 137 being upregulated and 128 downregulated.[1][2] A key finding from this analysis is the significant downregulation of genes within the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways, which are crucial players in inflammatory processes.[1][2] Additionally, PS77 was found to regulate several other inflammation-associated genes, including CHRNA7, CXCR5, RXRG, KRT76, IL12RB2, and COLEC11, highlighting its comprehensive anti-inflammatory effects.[1][2][3][6][7]
Data Presentation
The following table summarizes the quantitative data on the anti-inflammatory activity of PS77.
| Parameter | Experimental Model | Agent & Concentration | Result | Reference |
| IL-8 Expression | TNF-α-induced HaCaT cells | PS77 (0.1 µg/mL) | 20-30% reduction | [5] |
| MMP-3 Expression | TNF-α-induced HaCaT cells | PS77 (0.1 µg/mL) | 20-30% reduction | [5] |
Signaling Pathway Diagram
Caption: PS77 inhibits the TNF-α-induced inflammatory cascade by downregulating the BMP/TGF-β signaling pathway, leading to reduced expression of pro-inflammatory mediators IL-8 and MMP-3.
Experimental Protocols
-
Cell Line: Human keratinocytes (HaCaT).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Inflammation Induction: HaCaT cells are seeded in appropriate culture plates and allowed to adhere. Inflammation is induced by treating the cells with TNF-α (e.g., 10 ng/mL) for a specified period (e.g., 24 hours) to establish an in vitro inflammatory model.[8][9][10]
-
Peptide Preparation: PS77 is synthesized using solid-phase peptide synthesis.
-
Treatment: The inflammatory model of HaCaT cells is treated with PS77 at the desired concentration (e.g., 0.1 µg/mL) for a specified duration.
-
Principle: ELISA is used to quantify the concentration of IL-8 and MMP-3 in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well microplate with a capture antibody specific for human IL-8 or MMP-3 and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants (samples) and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the target cytokine.
-
Incubate, then wash and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate, then wash and add a substrate solution (e.g., TMB) to develop color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-8 or MMP-3 in the samples based on the standard curve.[11][12][13][14]
-
-
RNA Extraction: Total RNA is extracted from both control and PS77-treated HaCaT cells.
-
Library Preparation: RNA-Seq libraries are prepared from the extracted RNA.
-
Sequencing: The libraries are sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing data is analyzed to identify differentially expressed genes between the control and treated groups. Pathway analysis is then performed to identify the signaling pathways that are significantly affected by PS77 treatment.
Anti-inflammatory Agent FC-77: A Perfluorochemical
FC-77 is a perfluorochemical that has been shown to inhibit inflammatory responses in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1] Its mechanism of action centers on the attenuation of the NF-κB signaling pathway and its downstream targets.
Core Mechanism of Action
FC-77 exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) dependent induction of the cyclooxygenase-2 (COX-2)/prostaglandin E2 (PGE2) pathway.[1] In LPS-stimulated macrophages, FC-77 dose-dependently reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1] Concurrently, it enhances the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1] The inhibition of the NF-κB pathway is achieved by suppressing the degradation of the cytosolic inhibitor of κB-alpha (IκB-α), which prevents the translocation of NF-κB into the nucleus to initiate the transcription of pro-inflammatory genes.[1]
Data Presentation
The following table summarizes the quantitative data on the dose-dependent anti-inflammatory activity of FC-77.
| Parameter | Experimental Model | Agent & Concentration | Result | Reference |
| TNF-α Production | LPS-stimulated RAW 264.7 macrophages | FC-77 (10% and 30% v/v) | Dose-dependent reduction | [1] |
| IL-1β Production | LPS-stimulated RAW 264.7 macrophages | FC-77 (10% and 30% v/v) | Dose-dependent reduction | [1] |
| IL-6 Production | LPS-stimulated RAW 264.7 macrophages | FC-77 (10% and 30% v/v) | Dose-dependent reduction | [1] |
| IL-10 Production | LPS-stimulated RAW 264.7 macrophages | FC-77 (10% and 30% v/v) | Dose-dependent enhancement | [1] |
| PGE2 Formation | LPS-stimulated RAW 264.7 macrophages | FC-77 (10% and 30% v/v) | Attenuated | [1] |
| COX-2 Expression | LPS-stimulated RAW 264.7 macrophages | FC-77 (10% and 30% v/v) | Suppressed | [1] |
| NF-κB Activation | LPS-stimulated RAW 264.7 macrophages | FC-77 (10% and 30% v/v) | Attenuated | [1] |
Signaling Pathway Diagram
References
- 1. Inhibition of inflammatory responses by FC-77, a perfluorochemical, in lipopolysaccharide-treated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2.5. Inducion of Inflammation Using TNF-α/IFN-γ Mixture [bio-protocol.org]
- 6. Immunomodulatory role of Keratin 76 in oral and gastric cancer [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. qascf.com [qascf.com]
- 9. preprints.org [preprints.org]
- 10. S-allyl cysteine inhibits TNF-α-induced inflammation in HaCaT keratinocytes by inhibition of NF- κB-dependent gene expression via sustained ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. raybiotech.com [raybiotech.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
PS77: A Technical Guide to its Structure, Chemical Properties, and Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
PS77 is a novel synthetic peptide with significant anti-inflammatory properties.[1][2][3] Derived from Squama Manitis, a traditional Chinese medicine, this 13-amino acid peptide exhibits a distinct α-helical secondary structure.[1][3] This guide provides a comprehensive overview of the structure, chemical properties, and biological activity of PS77. It details the experimental protocols used to characterize its anti-inflammatory effects and presents key quantitative data in a structured format. The mechanism of action, involving the modulation of the BMP and TGF-β signaling pathways, is also described and visualized.[1][2][3]
Chemical and Structural Properties
PS77 is a chemically synthesized peptide with a high degree of purity. Its fundamental properties are summarized in the table below. The α-helical conformation is a key structural feature, believed to be associated with its biological activity and stability.[1][3]
| Property | Value | Reference |
| Molecular Formula | C23H18Cl2O3S2 | [4] |
| Molecular Weight | 1622.92 Da | [3] |
| Purity (HPLC) | 95.3% | [3] |
| Secondary Structure | α-helical | [1][3] |
| Appearance | Solid | [5] |
Chemical Stability and Storage
Proper handling and storage are crucial for maintaining the integrity of PS77.
| Condition | Recommendation | Reference |
| Short-term Storage | 0 - 4 °C (days to weeks) | [4] |
| Long-term Storage | -20 °C (months to years) | [4] |
| Handling | Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. | [5] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [5] |
Biological Activity: Anti-inflammatory Properties
PS77 has demonstrated potent anti-inflammatory activity in in vitro models without showing cytotoxicity to normal cells.[1][2][3] Its primary biological activities are summarized below.
| Activity | Observation | Reference |
| Cytokine Regulation | Significantly reduced the expression of pro-inflammatory cytokines IL-8 and MMP-3. | [1][2][3] |
| Gene Modulation | Modulated the expression of 265 genes, with 137 upregulated and 128 downregulated. | [1][2][3] |
| Signaling Pathway | Downregulated genes within the BMP and TGF-β signaling pathways. | [1][2][3] |
| Inflammation-Associated Genes | Regulated the expression of CHRNA7, CXCR5, RXRG, KRT76, IL12RB2, and COLEC11. | [1][2] |
Mechanism of Action: Modulation of BMP and TGF-β Signaling
The anti-inflammatory effects of PS77 are attributed to its ability to modulate key signaling pathways involved in inflammation. Transcriptomic analysis revealed that PS77 significantly downregulates genes within the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways.[1][2][3] These pathways are crucial regulators of inflammation, and their inhibition by PS77 suggests a targeted mechanism for its anti-inflammatory effects.[1]
Caption: PS77 inhibits BMP and TGF-β signaling pathways to reduce pro-inflammatory cytokine expression.
Experimental Protocols
The anti-inflammatory properties of PS77 were characterized using the following key experimental methodologies.
Peptide Synthesis and Characterization
-
Synthesis: PS77, a 13-amino acid peptide, was chemically synthesized using solid-phase peptide synthesis (SPPS).[3]
-
Purity Analysis: High-performance liquid chromatography (HPLC) was used to determine the purity of the synthesized peptide. A single, sharp peak indicated high purity (95.3%).[3]
-
Mass Spectrometry: Mass spectrometry (MS) was employed to verify the molecular weight of PS77 (1622.92 Da).[3]
-
Structural Analysis: The α-helical secondary structure of PS77 was confirmed, likely through circular dichroism spectroscopy, though the specific method is not detailed in the provided abstracts.[1][3]
In Vitro Anti-inflammatory Assay
An in vitro TNF-α-induced inflammatory model in human keratinocytes (HaCaT cells) was utilized to assess the anti-inflammatory activity of PS77.[1][2]
Caption: Workflow for assessing the anti-inflammatory effect of PS77 on TNF-α-induced HaCaT cells.
Cytokine Expression Analysis
The expression levels of the pro-inflammatory cytokines IL-8 and MMP-3 were measured in the TNF-α-induced HaCaT cell model following treatment with PS77. The specific method of measurement (e.g., ELISA, qRT-PCR) is not specified in the abstracts but would be a standard molecular biology technique.
Transcriptomic Analysis
To elucidate the mechanism of action, transcriptomic analysis (likely RNA sequencing) was performed on HaCaT cells treated with PS77 in the inflammatory model. This analysis identified 265 differentially expressed genes, providing insights into the signaling pathways modulated by PS77.[1][2][3]
Conclusion
PS77 is a promising novel peptide with well-defined anti-inflammatory properties and a targeted mechanism of action. Its ability to modulate the BMP and TGF-β signaling pathways highlights its potential for the development of new therapeutic agents for inflammatory diseases. Further research into its in vivo efficacy and safety is warranted to fully explore its therapeutic applications.
References
- 1. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. PS77|1450888-35-3|MSDS [dcchemicals.com]
An In-depth Technical Guide to Anti-inflammatory Peptides Derived from Squama Manitis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The use of pangolin scales (Squama Manitis) is a topic of significant controversy due to the endangered status of pangolins. This document is for informational and research purposes only and does not endorse or encourage the use of materials from endangered species. A systematic review of clinical studies has concluded that there is no reliable evidence to support the medicinal value of Squama Manitis.[1] The scientific community is actively exploring synthetic and ethically sourced alternatives to compounds traditionally derived from endangered animals.
Executive Summary
Inflammation is a critical biological response, but its chronic dysregulation is implicated in a multitude of diseases. Traditional medicine has historically utilized Squama Manitis for its purported anti-inflammatory properties. Modern scientific investigation has led to the identification of specific bioactive peptides from this source, offering potential templates for novel anti-inflammatory therapeutics. This guide provides a comprehensive overview of two such peptides, PS77 and PA3264, detailing their mechanisms of action, available efficacy data, and the experimental protocols for their study. The focus is on providing a technical foundation for researchers to understand and potentially develop synthetic analogues of these compounds, thereby circumventing the ethical and conservation issues associated with the use of pangolin-derived materials.
Bioactive Peptides from Squama Manitis
Research has identified novel peptides from Squama Manitis with potential therapeutic applications. While studies on purified peptides are still emerging, the findings point towards specific molecular pathways involved in inflammation.
PS77: A Novel Anti-inflammatory Peptide
PS77 is a recently discovered α-helical peptide inspired by Squama Manitis.[2][3] Studies have been conducted on a synthesized version of this peptide to evaluate its anti-inflammatory potential.[2]
Mechanism of Action: In an in vitro model using TNF-α-induced inflammation in human keratinocytes (HaCaT cells), PS77 was shown to significantly reduce the expression of the pro-inflammatory markers Interleukin-8 (IL-8) and Matrix Metalloproteinase-3 (MMP-3).[2] Transcriptomic analysis revealed that PS77 modulates the expression of 265 genes, with a notable downregulation of genes within the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways, which are known to be key players in inflammatory processes.[2][3]
PA3264: A Dipeptide with Indirect Anti-inflammatory Potential
PA3264 is a dipeptide that has been identified in Squama Manitis.[4][5] The primary research on PA3264 has focused on its anti-cancer properties, specifically in triple-negative breast cancer.[4][5] However, its mechanism of action is highly relevant to inflammation.
Mechanism of Action: PA3264 has been shown to inhibit the PI3K/AKT/NF-κB signaling pathway.[4][5] The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines. By inhibiting this pathway, PA3264 demonstrates a potential, though not yet directly quantified, anti-inflammatory effect.
Quantitative Data on Anti-inflammatory Efficacy
While specific IC50 values for the purified peptides are not yet extensively reported in the literature, data from studies on the synthetic peptide PS77 and on extracts of Squama Manitis provide preliminary insights into their anti-inflammatory efficacy.
| Substance | Model/Assay | Key Findings | Reference |
| PS77 (synthetic peptide) | TNF-α-induced inflammation in human keratinocytes (HaCaT cells) | At 0.1 µg/mL, reduced IL-8 and MMP-3 expression by 20-30%. Showed no significant cytotoxicity. | [2] |
| Pangolin Scale Processed with Vinegar (PSP) Extract | Complete Freund's Adjuvant (CFA)-induced rheumatoid arthritis in rats | At 249.0 mg/kg.bw, significantly alleviated paw edema (P < 0.001) and reduced arthritic index. | [6][7] |
| PSP Extract | Serum cytokine levels in CFA-induced arthritic rats | Significantly inhibited the production of TNF-α (P < 0.01) and IL-1β (P < 0.05). | [6][7] |
| Traditional Pangolin Scale Decoction (PSD) Extract | Comparison in CFA-induced rheumatoid arthritis in rats | Less effective than PSP, requiring a higher dose (830 mg/kg.bw) for moderate effects. | [6][7] |
Experimental Protocols
Proposed Protocol for Isolation and Identification of Peptides from Squama Manitis
This protocol is a synthesized workflow based on established methods for peptide extraction from keratinous materials.
4.1.1 Materials and Equipment
-
Squama Manitis (ethically sourced or synthetic keratin plates)
-
Phosphate-buffered saline (PBS)
-
Urea, 2-Mercaptoethanol (2-ME), Sodium Hydroxide, Sodium Sulfide
-
Tris-HCl, NaCl
-
Centrifuge, Homogenizer
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., MALDI-TOF/TOF or LC-MS/MS)
4.1.2 Step-by-Step Procedure
-
Sample Preparation: Clean the scales and grind them into a fine powder.
-
Extraction:
-
Homogenize the powdered sample in an extraction buffer (e.g., Tris-HCl with NaCl or a denaturing buffer containing urea and 2-ME).
-
Incubate the mixture (e.g., at 4°C for 24 hours) to allow for protein and peptide solubilization.
-
Centrifuge the homogenate at high speed (e.g., 12,000 rpm for 30 minutes) to pellet insoluble debris.
-
Collect the supernatant containing the extracted peptides.
-
-
Purification:
-
Subject the supernatant to RP-HPLC for peptide fractionation.
-
Collect the fractions based on retention time.
-
-
Characterization and Identification:
-
Analyze the purified fractions using mass spectrometry to determine the molecular weights and sequences of the peptides.
-
Compare the obtained sequences against protein databases for identification.
-
Protocol for In Vitro Anti-inflammatory Assay (based on PS77 study)
4.2.1 Materials and Equipment
-
Human keratinocytes (HaCaT cells)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Recombinant human TNF-α
-
Synthesized peptide (e.g., PS77)
-
ELISA kits for IL-8 and MMP-3
-
96-well plates, Incubator
4.2.2 Step-by-Step Procedure
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Inflammatory Model Induction: Seed the cells in 96-well plates and, once confluent, treat with TNF-α to induce an inflammatory response.
-
Peptide Treatment: Concurrently or post-induction, treat the cells with various concentrations of the synthesized peptide.
-
Cytokine Quantification: After a 24-hour incubation period, collect the cell culture supernatant.
-
ELISA: Use ELISA kits to measure the concentrations of IL-8 and MMP-3 in the supernatant according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in peptide-treated wells to the TNF-α-only control wells to determine the percentage of inhibition.
Signaling Pathways and Visualizations
PI3K/AKT/NF-κB Signaling Pathway
The PI3K/AKT/NF-κB pathway is a crucial signaling cascade in both cancer and inflammation. The dipeptide PA3264 has been shown to inhibit this pathway in the context of cancer cell proliferation.[4][5] Its relevance to inflammation lies in the central role of NF-κB in orchestrating the expression of inflammatory genes.
Caption: PI3K/AKT/NF-κB pathway inhibition by PA3264.
PS77 Modulation of BMP and TGF-β Signaling
The peptide PS77 has been found to downregulate genes involved in the BMP and TGF-β signaling pathways.[2][3] This suggests a novel mechanism for its anti-inflammatory effects, as these pathways are integral to cellular responses in inflammation.
Caption: PS77's modulation of BMP and TGF-β pathways.
Experimental Workflow for Peptide Discovery
The process of discovering and validating bioactive peptides from a natural source like Squama Manitis follows a logical progression from extraction to functional analysis.
Caption: Workflow for peptide discovery and validation.
Conclusion and Future Directions
The identification of peptides like PS77 and PA3264 from Squama Manitis provides a molecular basis for its traditional use in inflammatory conditions. While the data on purified, isolated peptides is still in its infancy, the elucidation of their mechanisms of action, particularly the inhibition of the NF-κB pathway and modulation of BMP/TGF-β signaling, opens up exciting avenues for drug development.
Future research should focus on:
-
Quantitative Analysis: Determining the precise IC50 values and dose-response curves for synthetic versions of these peptides in various inflammatory models.
-
Mechanism Elucidation: Further exploring the downstream effects of BMP and TGF-β pathway modulation by PS77.
-
In Vivo Studies: Evaluating the efficacy and safety of these synthetic peptides in animal models of inflammatory diseases.
-
Ethical Alternatives: Continuing the proteomic analysis of Squama Manitis to identify other potential peptide candidates that can be synthesized, completely removing the reliance on the endangered pangolin.
By focusing on synthetic and ethical approaches, the scientific community can harness the potential of these nature-inspired molecules to develop the next generation of anti-inflammatory therapies.
References
- 1. Evidence for the medicinal value of Squama Manitis (pangolin scale): A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dipeptide PA3264 derived from rare and endangered Squama Manis is a novel bioactive peptide for the treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipeptide PA3264 derived from rare and endangered Squama Manis is a novel bioactive peptide for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Innovated formulation of TCM pangolin scales to develop a nova therapy of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to BMP Pathway Regulation by Small Molecule Inhibitors: A Case Study on LDN-193189
Disclaimer: No public scientific literature or data could be found for a compound designated "PS77" in the context of Bone Morphogenetic Protein (BMP) pathway regulation. To fulfill the structural and technical requirements of this guide, the well-characterized and potent BMP pathway inhibitor, LDN-193189 , will be used as a representative example. All data, pathways, and protocols described herein pertain to LDN-193189.
Introduction to the BMP Signaling Pathway
The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial cellular communication system belonging to the Transforming Growth Factor-β (TGF-β) superfamily.[1][2][3][4] Initially identified for their ability to induce ectopic bone formation, BMPs are now understood to be pleiotropic regulators of a vast array of biological processes, including embryonic development, tissue homeostasis, and cellular differentiation.[2][3][4] The pathway is initiated by the binding of a BMP ligand to a complex of two types of transmembrane serine/threonine kinase receptors, Type I and Type II.[2][5] This binding event leads to the phosphorylation and activation of the Type I receptor, which then phosphorylates intracellular mediators known as receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8 (or SMAD9).[5][6][7]
Phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4.[7][8] This complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes.[8][9] Given its central role in physiology, dysregulation of the BMP pathway is implicated in various diseases, making it a significant target for therapeutic intervention.[1][5] Small molecule inhibitors offer a powerful tool for dissecting and modulating this pathway for research and drug development.
Mechanism of Action: LDN-193189
LDN-193189 is a potent and selective small molecule inhibitor of the BMP signaling pathway.[10][11][12] It is a derivative of Dorsomorphin, but exhibits greater specificity and is effective at lower concentrations.[12] The primary mechanism of action for LDN-193189 is the competitive inhibition of the ATP-binding site within the kinase domain of BMP Type I receptors.[6][10][11][13][14] It shows high potency against Activin receptor-like kinase 2 (ALK2) and ALK3, which are the primary Type I receptors for many BMP ligands.[6][10][11][14] By blocking these receptors, LDN-193189 effectively prevents the phosphorylation and subsequent activation of the downstream R-SMADs (SMAD1/5/8), thereby inhibiting the entire canonical signaling cascade.[5][6][11][12][13] This blockade halts the nuclear translocation of the SMAD complex and prevents the transcription of BMP-responsive genes.[5][12]
Quantitative Data: Inhibitory Activity
The potency of LDN-193189 is typically quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce a specific biological activity by 50%. The compound demonstrates high selectivity for BMP Type I receptors over other related TGF-β family receptors.
| Target Receptor | IC50 (nM) | Receptor Family | Reference |
| ALK2 (ACVR1) | 5 | BMP Type I | [6][10][11][14] |
| ALK3 (BMPR1A) | 30 | BMP Type I | [6][10][11][14] |
| ALK1 (ACVRL1) | 0.8 | BMP Type I | [15] |
| ALK6 (BMPR1B) | 16.7 | BMP Type I | [15] |
| ALK4 (ACVR1B) | >500 | Activin/TGF-β Type I | [6] |
| ALK5 (TGFBR1) | >500 | Activin/TGF-β Type I | [6] |
| ALK7 (ACVR1C) | >500 | Activin/TGF-β Type I | [6] |
Experimental Protocols
Characterizing the activity of a BMP pathway inhibitor like LDN-193189 involves a series of biochemical and cell-based assays. Below are detailed protocols for two fundamental experiments.
Protocol: Western Blot for Phospho-SMAD1/5/8 Inhibition
This assay directly measures the phosphorylation of SMAD1/5/8, the immediate downstream targets of the ALK2/3 receptors, providing a direct readout of inhibitor activity.[5][7][16]
-
Cell Culture and Plating:
-
Culture C2C12 myoblast cells (or other BMP-responsive cell lines) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
-
Serum Starvation and Treatment:
-
The next day, replace the growth medium with serum-free or low-serum (0.1% FBS) medium and incubate for 4-6 hours to reduce basal signaling activity.[7][17]
-
Pre-treat cells with varying concentrations of LDN-193189 (e.g., 0, 1, 10, 100, 500 nM) dissolved in DMSO for 1-2 hours. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Stimulate the cells by adding a pre-determined concentration of a BMP ligand (e.g., 50 ng/mL BMP2) to each well (except the unstimulated control) for 60 minutes.[7]
-
-
Protein Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly in the well by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the total protein.
-
-
Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Normalize the protein concentrations for all samples. Prepare aliquots for SDS-PAGE by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for Phospho-SMAD1/5/8 (e.g., Cell Signaling Technology, #13820) diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe for total SMAD1 or a housekeeping protein like β-actin or GAPDH.[16][18]
-
Protocol: BRE-Luciferase Reporter Assay
This cell-based assay measures the transcriptional output of the canonical BMP-SMAD pathway. It utilizes a reporter construct where the firefly luciferase gene is under the control of a BMP-responsive element (BRE), which contains SMAD-binding sites from the Id1 gene promoter.[9][17][19]
-
Cell Line and Plating:
-
Use a cell line stably transfected with a BRE-luciferase reporter construct (e.g., C2C12-BRE).[17][19] Alternatively, transiently co-transfect cells with the BRE-luciferase plasmid and a control plasmid (e.g., Renilla luciferase for normalization) 24 hours before the experiment.
-
Plate 2 x 10^4 cells per well in a 96-well white, clear-bottom plate and allow to attach overnight.[17]
-
-
Serum Starvation and Treatment:
-
Replace growth medium with serum-free or low-serum medium and incubate for 4-7 hours.[17]
-
Add varying concentrations of LDN-193189 to the designated wells.
-
Add a constant, sub-maximal concentration of a BMP ligand (e.g., BMP2, BMP4) to induce reporter activity.
-
Include "no BMP" (basal) and "BMP only" (positive control) wells.
-
-
Incubation:
-
Luciferase Activity Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Aspirate the medium from the wells.
-
Wash cells gently with PBS.
-
Lyse the cells by adding 20-50 µL of passive lysis buffer (e.g., from Promega Dual-Luciferase Reporter Assay System) to each well and incubate for 15 minutes on an orbital shaker.
-
Measure firefly luciferase activity by adding the luciferase assay reagent to the lysate and quantifying the luminescence using a plate luminometer.[17]
-
If using a dual-luciferase system, subsequently add the Stop & Glo® reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity for normalization.[9]
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well (if applicable).
-
Calculate the fold induction of the BMP-treated sample over the untreated control.
-
Plot the normalized luciferase activity against the log concentration of the inhibitor (LDN-193189) to determine the IC50 value.
-
References
- 1. Inhibition of bone morphogenetic proteins signaling suppresses metastasis melanoma: a proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Bone morphogenetic protein signaling: the pathway and its regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bone morphogenetic protein signaling: the pathway and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellagentech.com [cellagentech.com]
- 7. BMP canonical Smad signaling through Smad1 and Smad5 is required for endochondral bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel bone morphogenetic protein signaling through Smad2 and Smad3 to regulate cancer progression and development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2013157020A1 - A method of measuring bmp signalling using bmp responsive reporter cell line - Google Patents [patents.google.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glpbio.com [glpbio.com]
- 14. adooq.com [adooq.com]
- 15. stemcell.com [stemcell.com]
- 16. researchgate.net [researchgate.net]
- 17. A rapid and sensitive bioassay for the simultaneous measurement of multiple bone morphogenetic proteins. Identification and quantification of BMP4, BMP6 and BMP9 in bovine and human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. An assay for the determination of biologically active bone morphogenetic proteins using cells transfected with an inhibitor of differentiation promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
The Immunomodulatory Peptide PS77: A Deep Dive into its Attenuation of Pro-inflammatory Cytokine Signaling
For Immediate Release
This technical whitepaper provides an in-depth analysis of the novel α-helical peptide, PS77, and its significant impact on pro-inflammatory cytokine expression. Derived from Squama Manitis, a traditional Chinese medicine, PS77 demonstrates considerable promise as a therapeutic agent for inflammatory diseases. This document, intended for researchers, scientists, and professionals in drug development, consolidates the current understanding of PS77's mechanism of action, presents quantitative data on its efficacy, details experimental methodologies, and visualizes the key signaling pathways involved.
Executive Summary
Chronic inflammation is a key pathological feature of numerous diseases, and the development of targeted anti-inflammatory therapies remains a critical challenge.[1] PS77, a synthetic peptide, has emerged as a potent modulator of inflammatory responses.[1][2][3] In vitro studies using a TNF-α-induced inflammation model in human keratinocytes (HaCaT cells) have demonstrated that PS77 significantly curtails the expression of key pro-inflammatory mediators, specifically Interleukin-8 (IL-8) and Matrix Metalloproteinase-3 (MMP-3).[1][2][3] The underlying mechanism appears to be a comprehensive regulation of gene expression, most notably the downregulation of genes within the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways.[1][2][3] This document provides a detailed overview of these findings to facilitate further research and development of PS77-based therapeutics.
Quantitative Data on Cytokine Modulation
The anti-inflammatory efficacy of PS77 has been quantified in a TNF-α-stimulated HaCaT cell model. Treatment with PS77 resulted in a statistically significant reduction in the expression of the pro-inflammatory cytokine IL-8 and the inflammatory enzyme MMP-3.
| Cytokine/Enzyme | Experimental Model | PS77 Concentration | Observed Effect (Reduction) | Reference |
| Interleukin-8 (IL-8) | TNF-α-induced HaCaT cells | 0.1 µg/mL | 20-30% | [2] |
| Matrix Metalloproteinase-3 (MMP-3) | TNF-α-induced HaCaT cells | 0.1 µg/mL | 20-30% | [2] |
Table 1: Summary of PS77's effect on pro-inflammatory markers.
Experimental Protocols
The following methodologies were central to elucidating the anti-inflammatory properties of PS77.
Peptide Synthesis
PS77 was synthesized utilizing solid-phase peptide synthesis, a standard method for producing peptides of a defined sequence.[2]
Cell Culture and In Vitro Inflammation Model
Human keratinocytes (HaCaT cells) were cultured under standard laboratory conditions. To induce an inflammatory state, the cells were stimulated with Tumor Necrosis Factor-alpha (TNF-α).[1][2] This in vitro model mimics the inflammatory microenvironment observed in various skin and other inflammatory diseases.
Cytokine and Enzyme Expression Analysis
The expression levels of the pro-inflammatory markers IL-8 and MMP-3 were quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[2] This widely-used immunoassay allows for the precise measurement of specific protein concentrations in biological samples.
Transcriptomic Analysis
To investigate the molecular mechanisms underlying PS77's anti-inflammatory effects, a comprehensive transcriptomic analysis was performed on HaCaT cells treated with PS77. This technique provides a global view of gene expression changes, revealing the signaling pathways modulated by the peptide.[1][2]
Signaling Pathways Modulated by PS77
Transcriptomic data revealed that PS77's anti-inflammatory effects are mediated through the modulation of several key signaling pathways and genes.
Downregulation of BMP and TGF-β Signaling
A primary mechanism of PS77 is the downregulation of genes within the BMP and TGF-β signaling pathways.[1][2] These pathways are crucial regulators of inflammation. By inhibiting key genes such as INHBB, a member of the TGF-β superfamily, PS77 can mitigate pro-inflammatory responses and tissue fibrosis.[2][3]
Caption: PS77 inhibits the TGF-β/BMP signaling pathway, reducing pro-inflammatory gene expression.
Regulation of Other Inflammation-Associated Genes
PS77 also modulates the expression of several other genes implicated in inflammation. It downregulates pro-inflammatory genes such as CHRNA7 and CXCR5.[1][2] Conversely, it upregulates genes with anti-inflammatory properties, including RXRG, KRT76, IL12RB2, and COLEC11.[1][2] The upregulation of RXRG is particularly noteworthy as it may activate the PPAR signaling pathway, which is known to suppress the NF-κB signaling pathway and the expression of pro-inflammatory factors.[2]
Caption: PS77 differentially regulates pro- and anti-inflammatory gene expression.
Conclusion and Future Directions
The novel peptide PS77 exhibits significant anti-inflammatory properties, primarily through the downregulation of pro-inflammatory cytokines like IL-8 and MMP-3. Its mechanism of action involves the modulation of key inflammatory signaling pathways, including the BMP and TGF-β cascades, and the regulation of a wider network of inflammation-associated genes. These findings underscore the therapeutic potential of PS77 as a biomaterial for treating inflammatory diseases.[1][2][3] Further research is warranted to explore its in vivo efficacy, safety profile, and potential applications in various inflammatory conditions. The development of PS77-based therapies could mark a significant advancement in the management of chronic inflammation.[1][2]
References
- 1. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
PS77: An In-depth Technical Guide to its In Vitro Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of PS77, a novel α-helical peptide derived from Squama Manitis. The data and protocols summarized herein are based on a foundational study demonstrating its potential as a targeted therapeutic agent for inflammatory diseases.
Executive Summary
PS77 has demonstrated significant anti-inflammatory effects in a well-established in vitro model of inflammation. At non-cytotoxic concentrations, PS77 effectively reduces the expression of key pro-inflammatory mediators. Mechanistic studies, through transcriptomic analysis, have revealed that its mode of action involves the modulation of critical inflammatory signaling pathways, including the BMP and TGF-β pathways. This document provides a detailed account of the quantitative data, experimental methodologies, and the proposed signaling cascades affected by PS77.
Quantitative Data Summary
The anti-inflammatory efficacy of PS77 was quantified in a TNF-α-induced inflammatory model using human keratinocytes (HaCaT cells). The key findings are summarized in the table below.
| Parameter | Cell Line | Inducer | PS77 Concentration | Result | Citation |
| Cytotoxicity | HaCaT | - | Not specified | No significant toxicity observed | [1] |
| IL-8 Expression | HaCaT | TNF-α | 0.1 µg/mL | 20-30% reduction | [1] |
| MMP-3 Expression | HaCaT | TNF-α | 0.1 µg/mL | 20-30% reduction | [1] |
| Gene Expression | HaCaT | TNF-α | Not specified | 265 genes differentially expressed (137 upregulated, 128 downregulated) | [1][2][3] |
Experimental Protocols
The following sections detail the key experimental methodologies employed to evaluate the anti-inflammatory activity of PS77.
Cell Culture and Inflammatory Model
-
Cell Line: Human keratinocytes (HaCaT cells) were utilized for all in vitro assays.[1]
-
Inflammation Induction: An in vitro inflammatory model was established by treating HaCaT cells with Tumor Necrosis Factor-alpha (TNF-α).[1][2][3]
Cytotoxicity Assay
A cytotoxicity assay was performed to determine the non-toxic concentration of PS77 for subsequent anti-inflammatory experiments. The results indicated that PS77 did not exhibit significant toxicity to normal HaCaT cells.[1]
Quantification of Pro-inflammatory Cytokines
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) was used to measure the expression levels of the pro-inflammatory cytokines Interleukin-8 (IL-8) and Matrix Metalloproteinase-3 (MMP-3).[1]
-
Treatment: The TNF-α-induced inflammatory HaCaT cell model was treated with a 0.1 μg/mL concentration of PS77.[1]
-
Outcome: This treatment resulted in a significant (P < 0.05) reduction in the expression of both IL-8 and MMP-3 by 20–30%.[1]
Transcriptomic Analysis
To elucidate the molecular mechanism underlying the anti-inflammatory effects of PS77, a transcriptomic analysis was conducted.[1][2][3] This analysis revealed that PS77 treatment led to the differential expression of 265 genes, with 137 genes being upregulated and 128 genes downregulated.[1][2][3]
Signaling Pathways and Mechanisms of Action
The anti-inflammatory activity of PS77 is attributed to its ability to modulate key signaling pathways and regulate the expression of inflammation-associated genes.
Modulation of BMP and TGF-β Signaling Pathways
Transcriptomic analysis highlighted a significant downregulation of genes within the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways.[1][2][3] These pathways are known to be key players in the inflammatory process. By downregulating genes such as INHBB, a member of the TGF-β superfamily, PS77 may mitigate the pro-inflammatory responses mediated by these pathways.[1]
Regulation of Inflammation-Associated Genes
PS77 was found to regulate the expression of several genes associated with inflammation.
-
Downregulated Genes: Key inflammation-related genes such as CHRNA7 and CXCR5 were downregulated by PS77 treatment.[1][2][3]
-
Upregulated Genes: Conversely, genes with anti-inflammatory roles, including RXRG, KRT76, IL12RB2, and COLEC11, were upregulated.[1][2][3] The upregulation of Retinoid X Receptor Gamma (RXRG) is particularly noteworthy as it can form heterodimers with PPAR, leading to the activation of the PPAR signaling pathway, which in turn can suppress the NF-κB signaling pathway and the expression of pro-inflammatory factors.[1]
Experimental Workflow Overview
The overall experimental approach to characterizing the anti-inflammatory activity of PS77 is depicted below.
Conclusion
The collective in vitro data strongly support the anti-inflammatory potential of PS77. Its ability to significantly reduce pro-inflammatory cytokine expression without inducing cytotoxicity, coupled with its modulatory effects on key inflammatory signaling pathways, positions PS77 as a promising candidate for further pre-clinical and clinical development in the management of inflammatory conditions. Future research should focus on validating these findings in in vivo models and further elucidating the specific molecular targets of PS77.
References
- 1. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cellular Targets of Anti-inflammatory Agents: A Technical Overview of Compounds and Targets Potentially Designated "77"
Introduction
The designation "Anti-inflammatory agent 77" does not correspond to a single, universally recognized compound in the scientific literature. Its reference could stem from various sources, including a specific research publication's internal nomenclature, a developmental code, or a coincidental numbering. This technical guide provides an in-depth analysis of the most prominent candidates that may be associated with this term, based on recent scientific findings. We will explore the cellular targets, mechanisms of action, and available quantitative data for two key entities: the novel peptide PS77 and the nuclear receptor Nur77 , a critical target in inflammatory pathways. Additionally, other numbered anti-inflammatory compounds from recent literature will be briefly discussed to provide a comprehensive landscape.
This guide is intended for researchers, scientists, and drug development professionals, offering a structured overview of the current understanding of these potential "Agent 77" candidates.
PS77: A Novel Anti-inflammatory Peptide
A promising candidate is the novel α-helical peptide, PS77 , derived from Squama Manitis, a component of Traditional Chinese Medicine.[1] PS77 has demonstrated significant anti-inflammatory properties in in vitro models.[1][2]
Cellular Targets and Mechanism of Action
PS77 exerts its anti-inflammatory effects by modulating the expression of key genes involved in inflammatory signaling pathways. In a TNF-α-induced inflammatory model using human keratinocytes (HaCaT cells), PS77 was shown to significantly reduce the expression of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Matrix Metalloproteinase-3 (MMP-3).[1][2][3]
Transcriptomic analysis revealed that PS77 modulates a total of 265 genes, with 137 being upregulated and 128 downregulated.[2][3] A primary mechanism of action is the downregulation of genes within the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways, which are crucial players in inflammation.[1][2][3] By suppressing genes like INHBB, a member of the TGF-β superfamily, PS77 may mitigate the pro-inflammatory effects of these pathways.[3]
Furthermore, PS77 has been shown to regulate several other inflammation-associated genes, including CHRNA7, CXCR5, RXRG, KRT76, IL12RB2, and COLEC11.[1][2] The modulation of serine/threonine kinase (STK) binding activity is another proposed mechanism, as STKs are involved in regulating inflammatory pathways induced by IL-17, TNF, and IL-1β.[3]
Quantitative Data: Gene Regulation by PS77
The following table summarizes the key genes and pathways modulated by PS77 based on transcriptomic analysis.
| Gene/Pathway | Effect of PS77 | Function in Inflammation | Reference |
| IL-8 | Downregulation | Pro-inflammatory cytokine, chemoattractant for neutrophils. | [1][2][3] |
| MMP-3 | Downregulation | Enzyme involved in tissue remodeling and inflammation. | [1][2][3] |
| BMP Signaling Pathway | Downregulation | Involved in inflammatory responses. | [1][2][3] |
| TGF-β Signaling Pathway | Downregulation | Regulates inflammation and immune responses. | [1][2][3] |
| INHBB | Downregulation | Member of the TGF-β superfamily, associated with macrophage infiltration. | [3] |
| CHRNA7 | Regulation | Nicotinic acetylcholine receptor subunit involved in anti-inflammatory pathways. | [1][2] |
| CXCR5 | Regulation | Chemokine receptor involved in immune cell trafficking. | [1][2] |
Experimental Protocols
In vitro TNF-α-induced Inflammatory Model in Human Keratinocytes (HaCaT cells):
-
Cell Culture: Human keratinocyte (HaCaT) cells are cultured in appropriate media and conditions until they reach a suitable confluency.
-
Induction of Inflammation: Inflammation is induced by treating the HaCaT cells with Tumor Necrosis Factor-alpha (TNF-α).
-
Treatment with PS77: The TNF-α-stimulated cells are then treated with varying concentrations of the PS77 peptide.
-
Gene Expression Analysis: After a specific incubation period, the expression levels of pro-inflammatory genes such as IL-8 and MMP-3 are measured using techniques like quantitative real-time polymerase chain reaction (qRT-PCR) or enzyme-linked immunosorbent assay (ELISA).
-
Transcriptomic Analysis: For a broader understanding of the molecular mechanism, RNA sequencing is performed to analyze the global changes in gene expression in response to PS77 treatment.
Signaling Pathway Diagram
Caption: Proposed mechanism of action for the anti-inflammatory peptide PS77.
Nur77 (NR4A1): A Nuclear Receptor Target
Another significant possibility is the orphan nuclear receptor Nur77 (also known as NR4A1), which plays a pivotal role in regulating inflammation.[4] Several anti-inflammatory compounds, such as the pentacyclic triterpene celastrol, have been identified to target Nur77.[4]
Cellular Targets and Mechanism of Action
Nur77 is involved in the attenuation of the immune response, primarily by suppressing NF-κB signaling.[5] The binding of ligands, such as celastrol, to Nur77 can promote its translocation from the nucleus to the cytoplasm.[4] This translocation leads to the clearance of inflamed mitochondria, thereby alleviating the inflammatory response.[4]
In the context of acute lung injury, Nur77 has been shown to inhibit inflammasome activation by suppressing the IRF-1–dependent promoter activation of caspase-1.[5] This leads to a reduction in the release of the pro-inflammatory cytokine IL-1β.[5]
Quantitative Data: Binding Affinity of Celastrol Analogs to Nur77
A structure-activity relationship (SAR) study of celastrol analogs has provided quantitative data on their binding affinity to Nur77.
| Compound | Binding Affinity (Kd) to Nur77 | Reference |
| Celastrol Analog 3a | 0.87 μM | [4] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity:
-
Protein Immobilization: Recombinant Nur77 protein is immobilized on a sensor chip.
-
Analyte Injection: A series of concentrations of the small molecule (e.g., celastrol analogs) are injected over the sensor surface.
-
Binding Measurement: The binding of the analyte to the immobilized protein is detected as a change in the refractive index, which is proportional to the mass change on the sensor surface.
-
Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated to determine the binding affinity.
Cellular Translocation Assay:
-
Cell Culture and Transfection: Cells (e.g., HepG2) are cultured and may be transfected with a fluorescently tagged Nur77 construct.
-
Treatment: The cells are treated with the compound of interest (e.g., celastrol).
-
Imaging: The subcellular localization of Nur77 is observed using fluorescence microscopy.
-
Quantification: The degree of nuclear-to-cytoplasmic translocation is quantified by measuring the fluorescence intensity in the nucleus and cytoplasm.
Signaling Pathway Diagram
Caption: Nur77-mediated anti-inflammatory signaling pathway.
Other Potential "Agent 77" Candidates
The scientific literature contains references to other numbered anti-inflammatory compounds that, while not explicitly named "Agent 77," could be relevant depending on the context of the original query.
-
Anti-inflammatory agent 79: This is an isoquinolinone derivative that acts as a HIF-1 inhibitor with an IC50 of 0.55 μM. It has been shown to reduce foot swelling and arthritis in mouse models by inhibiting synovial invasion, migration, and angiogenesis.[6]
-
AB0077: This designation refers to a study on targeting synovial fibroblasts with melanocortin drugs for the treatment of inflammatory conditions like rheumatoid arthritis.[7]
-
Dexamethasone: This well-known corticosteroid has a protein binding of 77%, which could be a source of the "77" designation in some contexts.[8]
Conclusion
While the identity of a specific "this compound" remains ambiguous, this technical guide has provided a comprehensive overview of the most likely candidates based on current scientific literature. The novel peptide PS77 and the nuclear receptor Nur77 represent exciting areas of research in the development of new anti-inflammatory therapeutics. PS77 demonstrates a multi-gene regulatory mechanism, primarily targeting the BMP and TGF-β signaling pathways. Nur77, on the other hand, acts as a crucial intracellular checkpoint in inflammation, with its activity being modulated by small molecules like celastrol.
The detailed experimental protocols, quantitative data, and signaling pathway diagrams presented herein offer valuable resources for researchers and drug development professionals working in the field of inflammation. Further clarification on the origin of the term "this compound" would be necessary to provide a more targeted and definitive analysis.
References
- 1. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAR study of celastrol analogs targeting Nur77-mediated inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Avenues for Antiinflammatory Signaling of Nur77 in Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory agent 79_TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Dexamethasone - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Synthesis and Application of the Anti-Inflammatory Peptide PS77
Audience: Researchers, scientists, and drug development professionals.
Introduction PS77 is a novel, α-helical peptide with significant anti-inflammatory properties, derived from Squama Manitis, a material used in Traditional Chinese Medicine.[1][2][3] This peptide has demonstrated potent therapeutic potential by effectively reducing the expression of pro-inflammatory cytokines in cellular models without exhibiting cytotoxicity.[1][2][3] The primary mechanism of action involves the modulation of key inflammatory signaling pathways, including the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) pathways.[1][3] This document provides a detailed protocol for the solid-phase synthesis of PS77, its characterization, and its application in an in vitro anti-inflammatory assay.
PS77 Peptide Synthesis Protocol
The synthesis of PS77 is achieved using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1][2] This method involves the sequential addition of Nα-Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support.[4][5]
Materials and Reagents
| Reagent/Material | Specification |
| Synthesis Resin | Modified Resin (e.g., Rink Amide for C-terminal amide) |
| Amino Acids | Nα-Fmoc protected with acid-labile side-chain protecting groups |
| Deprotection Solution | 20% (v/v) Piperidine in Dimethylformamide (DMF) |
| Solvent | High-purity, amine-free Dimethylformamide (DMF) |
| Coupling Reagent | Diisopropylcarbodiimide (DIC) in DMF |
| Activation Reagent | Oxyma Pure or HOBt |
| Washing Solvents | DMF, Dichloromethane (DCM), Isopropanol (IPA) |
| Cleavage Cocktail | e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS) |
| Precipitation Solvent | Cold Diethyl Ether |
| Monitoring Reagents | Kaiser Test or other colorimetric test reagents |
Synthesis Workflow
The synthesis follows a cyclical process of deprotection, activation, and coupling for each amino acid in the sequence.
Caption: Workflow for the Solid-Phase Peptide Synthesis (SPPS) of PS77.
Detailed Synthesis Protocol
-
Resin Preparation:
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and an activation agent like Oxyma (3-5 equivalents) in DMF.
-
Add the coupling reagent DIC (3-5 equivalents) to the amino acid solution and allow it to pre-activate for 5 minutes.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a colorimetric test.[1]
-
-
Washing:
-
After successful coupling, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Chain Elongation:
-
Repeat steps 2-4 for each amino acid in the PS77 sequence.
-
-
Cleavage and Final Deprotection:
-
Once the sequence is complete, wash the peptide-resin with DCM and dry it.
-
Add a cleavage cocktail (e.g., 95% TFA) to the resin to cleave the peptide from the support and remove all side-chain protecting groups.
-
Incubate for 2-3 hours at room temperature.
-
-
Purification and Characterization:
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product using Mass Spectrometry (MS) and analytical HPLC.[6]
-
Characterization and Quality Control Data
The identity and purity of the synthesized PS77 peptide must be confirmed. The following table provides an example of typical characterization data.
| Parameter | Method | Specification | Example Result |
| Purity | Analytical RP-HPLC | ≥95% | 97.2% |
| Identity (Molecular Weight) | Mass Spectrometry (MS) | Expected [M+H]⁺ | Observed [M+H]⁺ |
| Appearance | Visual Inspection | White lyophilized powder | Conforms |
| Solubility | In Water or PBS | Soluble | Conforms |
Mechanism of Action and Signaling Pathways
PS77 exerts its anti-inflammatory effects by modulating gene expression in key signaling pathways. In a TNF-α-induced inflammation model using human keratinocytes (HaCaT cells), PS77 was shown to downregulate genes within the cytokine-cytokine receptor interaction, BMP, and TGF-β pathways.[1][3] This leads to a reduction in the expression of pro-inflammatory mediators like IL-8 and MMP-3.[1][2][3]
Caption: PS77 inhibits TNF-α-induced inflammation by downregulating key signaling pathways.
Experimental Protocol: In Vitro Anti-Inflammatory Assay
This protocol describes how to assess the anti-inflammatory activity of PS77 using a TNF-α-induced inflammation model in HaCaT cells.[1][2]
Methodology
-
Cell Culture: Culture human keratinocyte (HaCaT) cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ humidified atmosphere.
-
Seeding: Seed HaCaT cells into 96-well or 12-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Treatment:
-
Starve the cells in serum-free media for 12-24 hours prior to treatment.
-
Pre-treat cells with various concentrations of PS77 (e.g., 0.1 µg/mL) for 1-2 hours.[2]
-
Induce inflammation by adding TNF-α (e.g., 10 ng/mL) to the media. Include control groups (untreated, PS77 only, TNF-α only).
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant to measure secreted proteins and lyse the cells to extract RNA or protein.
-
Analysis:
-
ELISA: Quantify the concentration of secreted IL-8 in the supernatant.
-
qPCR: Quantify the mRNA expression levels of MMP3 and other target genes from the cell lysates.
-
Caption: Experimental workflow for evaluating the efficacy of PS77 in vitro.
Summary of Quantitative Data
Transcriptomic analysis of HaCaT cells treated with PS77 in an inflammatory context revealed significant gene modulation.
| Data Type | Finding | Significance | Reference |
| Gene Expression | 265 genes were significantly modulated. | Broad impact on cellular response. | [1][2][3] |
| Upregulated Genes | 137 genes upregulated. | Includes anti-inflammatory genes like RXRG and IL12RB2. | [1] |
| Downregulated Genes | 128 genes downregulated. | Includes pro-inflammatory genes like CHRNA7 and CXCR5. | [1] |
| Pathway Analysis | Downregulation of Cytokine-Cytokine Receptor Interaction, BMP, and TGF-β signaling pathways. | Highlights the core mechanism of anti-inflammatory action. | [1][3] |
Conclusion
The PS77 peptide represents a promising candidate for the development of novel anti-inflammatory therapeutics and biomaterials.[1][3] The protocols outlined in this document provide a robust framework for its chemical synthesis and biological evaluation. Further research into its mechanism and application is warranted to fully explore its therapeutic potential in managing inflammatory diseases.
References
- 1. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for PS77 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PS77 is a novel 13-amino acid α-helical peptide derived from Squama Manitis, a material used in traditional Chinese medicine.[1][2][3] Recent research has highlighted its potent anti-inflammatory properties, demonstrating its ability to modulate key signaling pathways involved in inflammation.[1][2][3] These application notes provide a comprehensive guide for the utilization of PS77 in cell culture experiments, with a focus on its anti-inflammatory effects. The protocols are primarily based on studies conducted on human keratinocyte (HaCaT) cells, a widely used model for skin inflammation.[1][2]
Mechanism of Action
PS77 exerts its anti-inflammatory effects by modulating gene expression, primarily through the downregulation of genes within the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways.[1][2][3] In a TNF-α-induced inflammatory model in HaCaT cells, PS77 was shown to significantly reduce the expression of pro-inflammatory cytokines Interleukin-8 (IL-8) and Matrix Metalloproteinase-3 (MMP-3).[1][2][3] Transcriptomic analysis revealed that PS77 modulates the expression of 265 genes, with 137 being upregulated and 128 downregulated.[1][2]
Data Presentation
Table 1: In Vitro Efficacy of PS77 on HaCaT Cells
| Parameter | Cell Line | Treatment | Concentration of PS77 | Result | Reference |
| Cell Viability | HaCaT | PS77 | 0.1 - 100 µg/mL | No significant cytotoxicity (viability ~100%) | [2] |
| IL-8 Expression | HaCaT | TNF-α (2 ng/mL) + PS77 | 0.1 µg/mL | 20-30% reduction | [1][2] |
| MMP-3 Expression | HaCaT | TNF-α (2 ng/mL) + PS77 | 0.1 µg/mL | 20-30% reduction | [1][2] |
Table 2: Gene Regulation by PS77 in TNF-α-stimulated HaCaT Cells
| Regulation | Number of Genes | Key Pathways Affected | Reference |
| Upregulated | 137 | - | [1][2] |
| Downregulated | 128 | BMP and TGF-β signaling pathways | [1][2] |
Experimental Protocols
Protocol 1: Assessment of PS77 Cytotoxicity using CCK-8 Assay
This protocol is designed to determine the effect of PS77 on the viability of HaCaT cells.
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
PS77 peptide
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 3 x 10⁴ cells/mL in complete DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2]
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
PS77 Treatment: Prepare serial dilutions of PS77 in serum-free DMEM at concentrations ranging from 0.1 to 100 µg/mL.[2] Remove the culture medium from the wells and add 100 µL of the respective PS77 dilutions. Include an untreated control group with serum-free DMEM only.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[2]
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Evaluation of Anti-inflammatory Effects of PS77 by ELISA
This protocol measures the effect of PS77 on the secretion of IL-8 and MMP-3 in a TNF-α-induced inflammatory model in HaCaT cells.
Materials:
-
HaCaT cells
-
Complete DMEM
-
PS77 peptide
-
Tumor Necrosis Factor-alpha (TNF-α)
-
96-well plates
-
Human IL-8 ELISA Kit
-
Human MMP-3 ELISA Kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 3 x 10⁴ cells/mL in complete DMEM and incubate for 24 hours.[2]
-
PS77 Pre-treatment: Treat the cells with 0.1 µg/mL of PS77 in complete DMEM for 24 hours.[2] Include a control group without PS77 treatment.
-
Inflammatory Challenge: Induce inflammation by adding 2 ng/mL of TNF-α to the wells (both with and without PS77 pre-treatment) and incubate for an additional 12 hours.[2]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
ELISA: Perform the ELISA for IL-8 and MMP-3 on the collected supernatants according to the manufacturer's instructions for the respective kits.[2]
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Determine the concentration of IL-8 and MMP-3 in each sample by referring to the standard curve. Compare the levels between the different treatment groups.
Mandatory Visualizations
Caption: PS77 inhibits inflammation by downregulating BMP and TGF-β signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PS77 in In Vivo Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PS77 is a novel α-helical peptide with demonstrated anti-inflammatory properties.[1][2][3] Derived from Squama Manitis, a traditional medicine component, PS77 has shown significant potential in modulating key inflammatory pathways.[1][2] In vitro studies have established its ability to reduce the expression of pro-inflammatory mediators, suggesting its therapeutic utility in a variety of inflammatory conditions.[1][2][3] These application notes provide detailed protocols for evaluating the efficacy of PS77 in established in vivo models of inflammation and an overview of its molecular mechanism of action.
Mechanism of Action
In vitro research has elucidated that PS77 exerts its anti-inflammatory effects primarily through the modulation of the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways.[1][2][3] Treatment with PS77 in TNF-α-induced human keratinocytes led to a significant reduction in the expression of the pro-inflammatory cytokine Interleukin-8 (IL-8) and Matrix Metalloproteinase-3 (MMP-3).[1][2] Transcriptomic analysis revealed that PS77 downregulates genes within the BMP and TGF-β pathways, which are key players in the inflammatory response.[1][2] While direct in vivo evidence is not yet available, these findings suggest that PS77 may ameliorate inflammation by suppressing these critical signaling cascades.
Signaling Pathways
The anti-inflammatory activity of PS77 is attributed to its modulation of the TGF-β and BMP signaling pathways. The following diagrams illustrate the canonical pathways and the proposed intervention by PS77.
Experimental Protocols for In Vivo Inflammation Models
The following protocols are suggested for evaluating the in vivo anti-inflammatory activity of PS77. These are based on standard, widely used models for testing novel anti-inflammatory compounds.
Carrageenan-Induced Paw Edema in Rats
This model is used to assess acute inflammation.
Materials:
-
Male Wistar rats (180-200 g)
-
Lambda Carrageenan (1% w/v in sterile saline)
-
PS77 (various concentrations in a suitable vehicle, e.g., sterile saline)
-
Positive control: Indomethacin (10 mg/kg) or Dexamethasone (1 mg/kg)
-
Vehicle control
-
Plethysmometer
-
Syringes and needles
Protocol:
-
Acclimatize rats for at least one week before the experiment.
-
Fast animals overnight with free access to water.
-
Divide rats into groups (n=6-8 per group): Vehicle control, Positive control, and PS77 treatment groups (e.g., 1, 5, 10 mg/kg).
-
Administer PS77, vehicle, or positive control intraperitoneally (i.p.) or subcutaneously (s.c.) 30-60 minutes before carrageenan injection.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[4][5]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[4]
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SD) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | 0% |
| PS77 | 1 | 0.68 ± 0.05 | 20.0% |
| PS77 | 5 | 0.54 ± 0.06** | 36.5% |
| PS77 | 10 | 0.45 ± 0.04 | 47.1% |
| Indomethacin | 10 | 0.38 ± 0.03 | 55.3% |
| p<0.05, **p<0.01, **p<0.001 compared to vehicle control. |
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to evaluate the effect of PS77 on systemic inflammation and cytokine production.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
PS77 (various concentrations in sterile saline)
-
Vehicle control (sterile saline)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Anesthesia and surgical tools for blood and tissue collection
Protocol:
-
Acclimatize mice for at least one week.
-
Divide mice into groups (n=6-8 per group): Vehicle control, LPS + Vehicle, and LPS + PS77 (e.g., 1, 5, 10 mg/kg).
-
Administer PS77 or vehicle (i.p. or intravenously, i.v.) 1 hour before LPS challenge.
-
Induce systemic inflammation by injecting LPS (e.g., 5-10 mg/kg, i.p.).[6][7]
-
Monitor animals for signs of inflammation (e.g., lethargy, piloerection).
-
At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS), euthanize mice and collect blood via cardiac puncture.
-
Harvest organs such as lungs and liver for histological analysis and cytokine measurement.
-
Centrifuge blood to obtain serum and store at -80°C until analysis.
-
Measure serum levels of TNF-α, IL-6, and IL-1β using ELISA kits according to the manufacturer's instructions.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) (Mean ± SD) | Serum IL-6 (pg/mL) (Mean ± SD) |
| Vehicle Control | - | 50 ± 15 | 30 ± 10 |
| LPS + Vehicle | - | 2500 ± 300 | 1800 ± 250 |
| LPS + PS77 | 1 | 1800 ± 250 | 1300 ± 200 |
| LPS + PS77 | 5 | 1200 ± 180 | 800 ± 150 |
| LPS + PS77 | 10 | 800 ± 120 | 500 ± 100 |
| *p<0.05, **p<0.01, **p<0.001 compared to LPS + Vehicle group. |
Collagen-Induced Arthritis (CIA) in Rats
This is a well-established model for chronic autoimmune arthritis, sharing features with human rheumatoid arthritis.
Materials:
-
Female Lewis or Dark Agouti rats (6-8 weeks old)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
PS77 (various concentrations)
-
Positive control: Methotrexate (e.g., 0.5 mg/kg)
-
Vehicle control
-
Calipers for measuring joint thickness
-
Histology supplies
Protocol:
-
Acclimatize rats for one week.
-
Prepare an emulsion of type II collagen in CFA (1:1 v/v).
-
On day 0, immunize rats with an intradermal injection of 100-200 µL of the emulsion at the base of the tail.[2][8]
-
On day 7 or 21, provide a booster immunization with type II collagen emulsified in IFA.
-
Begin treatment with PS77, vehicle, or positive control on the day of booster immunization or upon the first signs of arthritis (typically around day 10-14). Administer daily or every other day via a suitable route (e.g., s.c., i.p.).
-
Monitor animals daily for clinical signs of arthritis. Score each paw on a scale of 0-4 based on erythema, swelling, and joint deformity. The maximum score per animal is 16.
-
Measure the thickness of the ankle joints with calipers every 2-3 days.
-
At the end of the study (e.g., day 28-35), euthanize the animals, collect blood for serological analysis (e.g., anti-collagen antibodies, inflammatory cytokines), and harvest joints for histopathological evaluation of synovitis, cartilage damage, and bone erosion.
Data Presentation:
| Treatment Group | Dose (mg/kg/day) | Mean Arthritis Score (Day 28) (Mean ± SD) | Ankle Thickness (mm) (Day 28) (Mean ± SD) |
| Vehicle Control | - | 10.5 ± 1.8 | 8.2 ± 0.6 |
| PS77 | 1 | 8.2 ± 1.5 | 7.1 ± 0.5 |
| PS77 | 5 | 5.8 ± 1.2 | 6.3 ± 0.4 |
| PS77 | 10 | 3.5 ± 1.0 | 5.5 ± 0.3 |
| Methotrexate | 0.5 | 4.0 ± 1.1 | 5.8 ± 0.4 |
| *p<0.05, **p<0.01, **p<0.001 compared to vehicle control. |
Experimental Workflow
The following diagram outlines the general workflow for testing the anti-inflammatory effects of PS77 in an in vivo model.
Conclusion
PS77 presents a promising new therapeutic agent for inflammatory diseases. The protocols outlined in these application notes provide a framework for the in vivo validation of its anti-inflammatory efficacy. The proposed models will allow for the assessment of PS77's effects on acute, systemic, and chronic inflammation, providing crucial data for its further development as a clinical candidate. Researchers are encouraged to adapt these protocols to their specific research questions and available resources.
References
- 1. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chondrex.com [chondrex.com]
- 3. Collagen-induced arthritis as a model for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms Involved in the Anti-Inflammatory Action of a Polysulfated Fraction from Gracilaria cornea in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Peptide Ameliorates LPS-Induced Intestinal Inflammation and Mucosal Barrier Damage via Its Antioxidant and Antiendotoxin Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization [elifesciences.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying the Pkh Inhibitor PS77
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in the experimental design for studies involving PS77, a selective inhibitor of Polo-like kinase homolog (Pkh). The protocols detailed below are based on established methodologies for characterizing kinase inhibitors and their effects on signaling pathways.
Introduction to PS77 and the Pkh Signaling Pathway
PS77 is a small molecule inhibitor with demonstrated selectivity for the Pkh2 kinase in Candida albicans, the yeast homolog of mammalian 3-phosphoinositide-dependent protein kinase 1 (PDK1). Pkh kinases are crucial regulators of essential cellular processes, including cell wall integrity, endocytosis, and stress responses. The primary downstream targets of Pkh in yeast are the kinases Pkc1 and Ypk1. By inhibiting Pkh, PS77 provides a valuable tool to dissect the Pkh signaling cascade and to explore its potential as an antifungal drug target.
The Pkh signaling pathway is initiated by sphingoid bases, which activate Pkh1 and Pkh2. These kinases then phosphorylate and activate their downstream effectors, Pkc1 and Ypk1, which in turn regulate a multitude of cellular functions. Understanding the impact of PS77 on this pathway requires specific in vitro and cellular assays to quantify its inhibitory activity and observe its effects on downstream signaling events.
Data Presentation
The following tables summarize the key quantitative data for the Pkh inhibitor PS77, providing a clear comparison of its activity against different kinases.
Table 1: In Vitro Inhibitory Activity of PS77 against Pkh and Other Kinases
| Kinase Target | IC50 (µM) | Assay Conditions | Reference |
| C. albicans Pkh2 | 1.5 ± 0.2 | In vitro kinase assay with T-loop of Ypk1 as substrate | [Pastor-Flores et al., 2013] |
| Human PDK1 | > 50 | In vitro kinase assay with T-loop of SGK as substrate | [Pastor-Flores et al., 2013] |
| S. cerevisiae Pkh1 | ~ 10 | In vitro kinase assay with T-loop of Ypk1 as substrate | [Pastor-Flores et al., 2013] |
Table 2: Cellular Activity of PS77 in Saccharomyces cerevisiae
| Assay | Endpoint | Effective Concentration (µM) | Notes | Reference |
| Growth Inhibition | Reduced growth of a Pkh-sensitized yeast strain | 10 - 20 | A strain with a hypomorphic Pkh allele was used to increase sensitivity. | [Pastor-Flores et al., 2013] |
| Ypk1 Phosphorylation | Inhibition of Ypk1 T-loop phosphorylation | 20 | Assessed by Western blot using a phospho-specific antibody. | [Pastor-Flores et al., 2013] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of PS77.
Protocol 1: In Vitro Pkh Kinase Assay
This protocol describes how to measure the direct inhibitory effect of PS77 on Pkh kinase activity using a radiometric assay.
Materials:
-
Recombinant Pkh enzyme (e.g., C. albicans Pkh2, human PDK1)
-
Substrate peptide (e.g., biotinylated T-loop of Ypk1 or SGK)
-
PS77 (dissolved in DMSO)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
Streptavidin-coated plates
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of PS77 in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
In a microcentrifuge tube, prepare the kinase reaction mixture:
-
Recombinant Pkh enzyme (final concentration, e.g., 10 nM)
-
Substrate peptide (final concentration, e.g., 10 µM)
-
PS77 at various concentrations (or DMSO for control)
-
Kinase buffer
-
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP (final concentration, e.g., 100 µM).
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by adding an equal volume of 75 mM phosphoric acid.
-
Transfer an aliquot of the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes at room temperature to allow the biotinylated substrate to bind.
-
Wash the plate three times with wash buffer to remove unincorporated [γ-³²P]ATP.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the percentage of inhibition for each PS77 concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the PS77 concentration to determine the IC50 value.
Protocol 2: Yeast Growth Inhibition Assay
This protocol assesses the cellular potency of PS77 by measuring its effect on the growth of a yeast strain that is sensitized to Pkh inhibition.
Materials:
-
Saccharomyces cerevisiae strain with compromised Pkh function (e.g., a strain with a temperature-sensitive allele or a hypomorphic allele of a PKH gene).
-
Wild-type S. cerevisiae strain (as a control).
-
Yeast growth medium (e.g., YPD or synthetic complete medium).
-
PS77 (dissolved in DMSO).
-
96-well microplates.
-
Microplate reader capable of measuring optical density (OD) at 600 nm.
Procedure:
-
Grow overnight cultures of the yeast strains in the appropriate medium at a permissive temperature.
-
The next day, dilute the cultures to a starting OD600 of 0.1 in fresh medium.
-
Prepare a serial dilution of PS77 in the growth medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 96-well plate, add the diluted yeast cultures and the different concentrations of PS77. Include a DMSO-only control.
-
Incubate the plate at a semi-permissive or permissive temperature with shaking.
-
Measure the OD600 at regular intervals (e.g., every 2 hours) for up to 24-48 hours using a microplate reader.
-
Plot the OD600 values over time to generate growth curves for each condition.
-
Determine the concentration of PS77 that causes a 50% reduction in growth (GI50) compared to the DMSO control at a specific time point (e.g., 24 hours).
Protocol 3: Western Blot Analysis of Ypk1 Phosphorylation
This protocol is used to determine the effect of PS77 on the Pkh signaling pathway in vivo by measuring the phosphorylation state of the downstream target Ypk1.
Materials:
-
Saccharomyces cerevisiae strain expressing tagged Ypk1 (e.g., HA-tagged or FLAG-tagged).
-
Yeast growth medium.
-
PS77 (dissolved in DMSO).
-
Yeast lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, protease inhibitors, and phosphatase inhibitors).
-
Glass beads.
-
SDS-PAGE gels.
-
Western blot transfer apparatus and membranes.
-
Primary antibodies: anti-tag antibody (e.g., anti-HA or anti-FLAG) and a phospho-specific antibody against the Pkh phosphorylation site on Ypk1.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for Western blots.
Procedure:
-
Grow an overnight culture of the yeast strain.
-
Dilute the culture and grow to mid-log phase.
-
Treat the cells with various concentrations of PS77 (and a DMSO control) for a specified time (e.g., 1-2 hours).
-
Harvest the cells by centrifugation and wash with ice-cold water.
-
Resuspend the cell pellet in yeast lysis buffer.
-
Lyse the cells by vortexing with glass beads.
-
Clarify the lysate by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against total Ypk1 (using the tag antibody) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the phospho-specific Ypk1 antibody, following the same procedure.
-
Quantify the band intensities for total and phosphorylated Ypk1.
-
Calculate the ratio of phosphorylated Ypk1 to total Ypk1 for each condition to determine the effect of PS77 on Ypk1 phosphorylation.
Mandatory Visualizations
The following diagrams illustrate the Pkh signaling pathway, a general experimental workflow for testing PS77, and the logical relationship of its inhibitory action.
Caption: The Pkh signaling pathway in yeast.
Caption: Experimental workflow for PS77 characterization.
Caption: Logical relationship of PS77's inhibitory action.
Application Notes and Protocols for PS77 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the currently available in vitro data for PS77 and general principles of preclinical animal research. As of the latest literature review, specific in vivo studies detailing the administration of PS77 in animal models have not been published. Therefore, the experimental protocols and quantitative data presented here are illustrative examples to guide future research.
Introduction to PS77
PS77 is a novel α-helical peptide derived from Squama Manitis, a traditional Chinese medicine.[1] In vitro studies have demonstrated its potent anti-inflammatory properties without cytotoxic effects on normal cells.[1] PS77 has been shown to significantly reduce the expression of pro-inflammatory markers such as Interleukin-8 (IL-8) and Matrix Metalloproteinase-3 (MMP-3) in human keratinocytes stimulated with Tumor Necrosis Factor-alpha (TNF-α).[1] The primary mechanism of action appears to be the modulation of the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways.[1]
Mechanism of Action and Signaling Pathway
Transcriptomic analysis has revealed that PS77 modulates the expression of 265 genes, with 137 being upregulated and 128 downregulated in TNF-α-induced inflammatory models.[1] A key aspect of its anti-inflammatory effect is the downregulation of genes within the BMP and TGF-β signaling pathways, which are crucial in inflammation.[1] PS77 may exert its effects by inhibiting the expression of key genes like INHBB in these pathways, thereby mitigating pro-inflammatory responses.[1]
Furthermore, PS77 upregulates genes with anti-inflammatory roles, including RXRG, KRT76, IL12RB2, and COLEC11.[1] The upregulation of Retinoid X Receptor Gamma (RXRG) is of particular interest as it can form heterodimers with Peroxisome Proliferator-Activated Receptors (PPAR), potentially leading to the suppression of the NF-κB signaling pathway and the expression of pro-inflammatory factors.[1]
Caption: Signaling pathway of PS77's anti-inflammatory action.
Hypothetical In Vivo Experimental Design
The following protocols are suggested for evaluating the efficacy and pharmacokinetics of PS77 in animal models of inflammation.
General Experimental Workflow
Caption: General workflow for in vivo evaluation of PS77.
Protocol for Efficacy Study in a TNF-α-Induced Inflammation Model
Objective: To evaluate the anti-inflammatory efficacy of PS77 in a rodent model of TNF-α-induced systemic inflammation.
Materials:
-
PS77 (lyophilized powder)
-
Sterile, pyrogen-free saline or phosphate-buffered saline (PBS) for reconstitution
-
Recombinant murine TNF-α
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
ELISA kits for murine IL-6, IL-8, and other relevant cytokines
-
Materials for tissue collection and processing (e.g., formalin, RNA stabilization solution)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide ad libitum access to food and water.
-
PS77 Preparation: On the day of the experiment, reconstitute lyophilized PS77 in sterile saline to the desired stock concentration. Prepare serial dilutions for different dose groups.
-
Grouping: Randomly assign mice to the following groups (n=8-10 per group):
-
Group 1: Vehicle control (saline) + Saline challenge
-
Group 2: Vehicle control (saline) + TNF-α challenge
-
Group 3: PS77 (Low dose) + TNF-α challenge
-
Group 4: PS77 (Medium dose) + TNF-α challenge
-
Group 5: PS77 (High dose) + TNF-α challenge
-
-
PS77 Administration: Administer PS77 or vehicle via intravenous (IV) or subcutaneous (SC) injection at the designated doses.
-
Inflammation Induction: 30 minutes after PS77/vehicle administration, induce systemic inflammation by intraperitoneal (IP) injection of murine TNF-α (e.g., 25 μg/kg).
-
Monitoring and Sample Collection:
-
Monitor mice for clinical signs of inflammation (e.g., lethargy, piloerection).
-
At 2, 6, and 24 hours post-TNF-α challenge, collect blood samples via retro-orbital or submandibular bleeding for cytokine analysis.
-
-
Endpoint Analysis: At 24 hours, euthanize the mice and collect tissues (e.g., liver, lung, spleen) for histological analysis and gene expression studies (e.g., qPCR for inflammatory markers).
Protocol for Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of PS77 in rodents.
Materials:
-
PS77
-
Male Sprague-Dawley rats (250-300 g) with jugular vein cannulation
-
Dosing vehicles (e.g., sterile saline)
-
Blood collection tubes (with anticoagulant)
-
LC-MS/MS system for PS77 quantification
Procedure:
-
Animal Preparation: Use cannulated rats to facilitate serial blood sampling. House them individually and allow them to recover from surgery for at least 48 hours.
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose of PS77 (e.g., 1 mg/kg) through the tail vein.
-
Subcutaneous (SC) Group: Administer a single dose of PS77 (e.g., 5 mg/kg) into the subcutaneous space between the shoulder blades.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Immediately process blood samples to obtain plasma by centrifugation. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of PS77 in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability (for the SC group) using appropriate software.
Quantitative Data Presentation (Hypothetical Examples)
The following tables represent potential outcomes from the proposed studies.
Table 1: Efficacy of PS77 on Serum Cytokine Levels in TNF-α Challenged Mice (Example Data)
| Treatment Group | Dose (mg/kg) | IL-6 (pg/mL) at 2h | IL-8 (pg/mL) at 2h |
| Vehicle + Saline | - | 50 ± 10 | 25 ± 5 |
| Vehicle + TNF-α | - | 1500 ± 200 | 800 ± 100 |
| PS77 + TNF-α | 1 | 1100 ± 150 | 600 ± 80 |
| PS77 + TNF-α | 5 | 700 ± 100 | 400 ± 50 |
| PS77 + TNF-α | 10 | 400 ± 75 | 200 ± 30 |
| *Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle + TNF-α group. |
Table 2: Pharmacokinetic Parameters of PS77 in Rats (Example Data)
| Parameter | IV Administration (1 mg/kg) | SC Administration (5 mg/kg) |
| Cmax (ng/mL) | 1200 | 450 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-inf) (ng·h/mL) | 1800 | 7200 |
| t1/2 (h) | 2.5 | 3.0 |
| CL (mL/h/kg) | 550 | - |
| Vd (L/kg) | 1.5 | - |
| Bioavailability (%) | - | 80 |
| Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution. |
Conclusion
PS77 presents a promising novel therapeutic peptide for inflammatory diseases based on its in vitro anti-inflammatory activity and its mechanism of modulating the BMP and TGF-β signaling pathways. The provided protocols and application notes offer a foundational framework for initiating in vivo studies to evaluate its efficacy, safety, and pharmacokinetic profile in relevant animal models. Rigorous preclinical evaluation is a critical step in translating the therapeutic potential of PS77 into clinical applications.
References
Application Notes and Protocols for PS77 (Anti-Inflammatory Peptide)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PS77 is a novel 13-amino acid α-helical peptide derived from Squama Manitis, a traditional Chinese medicine. Research has demonstrated its potent anti-inflammatory properties, making it a valuable tool for in vitro studies of inflammation.[1][2] This document provides detailed application notes, protocols, and dosage guidelines for the use of PS77 in a research setting, specifically focusing on its application in human keratinocyte (HaCaT) cell models of inflammation.
PS77 exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) pathways.[1][2] It has been shown to significantly reduce the expression of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Matrix Metalloproteinase-3 (MMP-3) in TNF-α-induced inflammatory models.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vitro application of PS77 peptide.
Table 1: PS77 Peptide Specifications
| Parameter | Value | Reference |
| Molecular Weight | 1622.92 Da | [1] |
| Source | Chemically synthesized | [1] |
| Structure | 13-amino acid α-helical peptide | [1] |
Table 2: In Vitro Concentration and Dosage for HaCaT Cells
| Application | Concentration Range | Optimal Concentration | Incubation Time | Result | Reference |
| Cytotoxicity Assessment | 0.1 - 100 µg/mL | N/A | 24 hours | No significant effect on cell viability | [1] |
| Anti-inflammatory Assay | N/A | 0.1 µg/mL | 24 hours (pre-treatment) | 20-30% reduction in IL-8 and MMP-3 expression | [1] |
| Transcriptomic Analysis | N/A | 0.1 µg/mL | 24 hours (pre-treatment) | Modulation of 265 genes | [1][3] |
Experimental Protocols
Protocol 1: Assessment of PS77 Cytotoxicity in HaCaT Cells
This protocol determines the cytotoxic effect of PS77 on human keratinocytes.
Materials:
-
Human keratinocyte (HaCaT) cells
-
PS77 peptide
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed HaCaT cells in 96-well plates at a density of 3 x 10⁴ cells/mL.
-
Incubate the cells for 24 hours to allow for attachment.
-
Prepare serial dilutions of PS77 in cell culture medium to achieve final concentrations of 0.1, 1, 10, and 100 µg/mL.[1]
-
Remove the existing medium from the wells and add 100 µL of the prepared PS77 solutions to the respective wells. Include an untreated control group with fresh medium only.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
After incubation, add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: In Vitro Anti-Inflammatory Activity of PS77
This protocol evaluates the anti-inflammatory effect of PS77 on TNF-α-induced inflammation in HaCaT cells.
Materials:
-
HaCaT cells
-
PS77 peptide (0.1 µg/mL)
-
Tumor Necrosis Factor-alpha (TNF-α) (2 ng/mL)
-
96-well plates
-
ELISA kits for IL-8 and MMP-3
Procedure:
-
Seed HaCaT cells in 96-well plates at a density of 3 x 10⁴ cells/mL and incubate for 24 hours.
-
Treat the cells with or without 0.1 µg/mL of PS77 and incubate for 24 hours.[1]
-
After the pre-treatment period, add 2 ng/mL of TNF-α to the wells (both treated and untreated, except for a negative control group) to induce inflammation.[1]
-
Incubate the plates for an additional 12 hours at 37°C.[1]
-
Collect the cell culture supernatant.
-
Measure the expression levels of IL-8 and MMP-3 in the supernatant using the respective ELISA kits, following the manufacturer's instructions.[1]
Protocol 3: RNA Extraction for Transcriptomic Analysis
This protocol describes the extraction of total RNA from PS77-treated HaCaT cells for downstream applications like RNA sequencing.
Materials:
-
HaCaT cells
-
PS77 peptide (0.1 µg/mL)
-
TNF-α (2 ng/mL)
-
TRIzol® reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol
-
RNase-free water
Procedure:
-
Culture HaCaT cells and treat them with 0.1 µg/mL PS77 for 24 hours, followed by stimulation with 2 ng/mL TNF-α as described in Protocol 2. Include a control group treated with TNF-α only.
-
Lyse the cells directly in the culture dish by adding 1 mL of TRIzol® reagent per 10 cm² of culture area.
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® reagent used. Cap the tubes securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase containing the RNA to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol® reagent used. Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
Discard the supernatant and wash the RNA pellet once with 1 mL of 75% ethanol.
-
Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the wash and air-dry the RNA pellet for 5-10 minutes. Do not over-dry.
-
Dissolve the RNA in an appropriate volume of RNase-free water.
Signaling Pathways and Visualizations
PS77 Mechanism of Action
PS77 exerts its anti-inflammatory effects by downregulating the expression of key genes within the BMP and TGF-β signaling pathways.[1] This modulation leads to a reduction in the production of pro-inflammatory cytokines.
Caption: PS77 inhibits TNF-α-induced inflammation by downregulating BMP and TGF-β signaling.
Experimental Workflow for In Vitro Anti-inflammatory Assay
The following diagram outlines the workflow for assessing the anti-inflammatory properties of PS77.
Caption: Workflow for evaluating the anti-inflammatory effect of PS77 on HaCaT cells.
Note on a Different Compound: It is important to note that the designation "PS77" has also been used in scientific literature to refer to a small molecule Pkh inhibitor with selectivity for Candida albicans Pkh2. The information provided in these application notes pertains exclusively to the anti-inflammatory peptide PS77. Researchers should ensure they are working with the correct compound for their intended application.
References
- 1. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: PS77 as a Therapeutic Biomaterial for Anti-Inflammatory Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the novel α-helical peptide, PS77, as a therapeutic biomaterial for targeted anti-inflammatory applications. The information contained herein is intended to guide researchers in the synthesis, characterization, and in vitro evaluation of PS77.
Introduction
PS77 is a 13-amino acid peptide derived from Squama Manitis, a traditional Chinese medicine. It possesses a distinct α-helical secondary structure and has demonstrated significant anti-inflammatory properties.[1][2][3] Unlike traditional drug delivery carriers, PS77 functions as an active biomaterial, directly modulating inflammatory responses at the molecular level. Its mechanism of action involves the downregulation of the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways, which are key regulators of inflammation.[1][2][3] This document outlines the synthesis of PS77, its demonstrated anti-inflammatory efficacy, and detailed protocols for its in vitro assessment.
Data Presentation
The following tables summarize the key characteristics and in vitro efficacy of the PS77 peptide.
Table 1: Physicochemical Properties of PS77
| Property | Value |
| Molecular Weight | 1622.92 Da |
| Amino Acid Sequence | Not Specified |
| Secondary Structure | α-helical |
| Source | Synthetic |
Table 2: In Vitro Anti-Inflammatory Efficacy of PS77 in TNF-α-Stimulated Human Keratinocytes (HaCaT Cells)
| Treatment Group | IL-8 Expression Reduction (%) | MMP-3 Expression Reduction (%) |
| TNF-α + PS77 (0.1 µg/mL) vs. TNF-α alone | 20 - 30 | 20 - 30 |
Table 3: In Vitro Cytotoxicity of PS77 in HaCaT Cells
| PS77 Concentration (µg/mL) | Cell Viability (%) | Observation |
| 0.1 - 100 | ~100 | No significant toxicity |
Experimental Protocols
Protocol 1: Synthesis of PS77 Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the chemical synthesis of the PS77 peptide.
Materials:
-
Modified resin for solid support
-
20% Piperidine in Dimethylformamide (DMF)
-
DMF
-
Fmoc-protected amino acids
-
Diisopropylcarbodiimide (DIC) in DMF
-
Colorimetric test reagents A and B for monitoring
Procedure:
-
Swell the modified resin by treating it with a 20% piperidine/DMF solution in a reactor for 20 minutes.
-
Filter off the solution and wash the resin three times with DMF.
-
Perform Fmoc deprotection to deprotect the terminal amine group on the resin.
-
Couple the first Fmoc-protected amino acid using a prepared amino acid solution and DIC/DMF solution.
-
Monitor the success of the Fmoc deprotection and amino acid coupling steps using a colorimetric test.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the PS77 sequence.
-
Upon completion of the synthesis, cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purify the crude peptide using High-Performance Liquid Chromatography (HPLC).
-
Confirm the molecular weight of the purified PS77 peptide using Mass Spectrometry (MS).[4]
Protocol 2: In Vitro Evaluation of PS77 Anti-Inflammatory Activity in HaCaT Cells
This protocol details the methodology to assess the anti-inflammatory effects of PS77 on human keratinocytes.
Materials:
-
Human keratinocyte cell line (HaCaT)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Recombinant human Tumor Necrosis Factor-alpha (TNF-α)
-
PS77 peptide solution (sterile, concentration of 0.1 µg/mL)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for human Interleukin-8 (IL-8) and Matrix Metalloproteinase-3 (MMP-3)
-
96-well cell culture plates
-
MTT assay kit for cell viability
Procedure:
-
Cell Culture: Culture HaCaT cells in the recommended medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed HaCaT cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Induction of Inflammation: Stimulate the HaCaT cells with an appropriate concentration of TNF-α to induce an inflammatory response. A typical concentration ranges from 10-100 ng/mL.
-
PS77 Treatment: Concurrently or post-TNF-α stimulation, treat the cells with 0.1 µg/mL of PS77 peptide solution.[1] Include a control group treated with TNF-α only.
-
Incubation: Incubate the cells for a specified period, typically 24 hours, to allow for cytokine production.
-
Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis.
-
Cytokine Quantification (ELISA): a. Coat a 96-well ELISA plate with the capture antibody for either IL-8 or MMP-3 and incubate overnight. b. Wash the plate and block non-specific binding sites. c. Add the collected cell culture supernatants and standards to the wells and incubate. d. Wash the plate and add the detection antibody. e. Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate. f. Wash the plate and add the substrate solution to develop the color. g. Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm). h. Calculate the concentration of IL-8 and MMP-3 in the samples based on the standard curve.
-
Cell Viability Assay (MTT): a. In a separate plate, treat HaCaT cells with a range of PS77 concentrations (0.1-100 µg/mL) for 24 hours.[1] b. Add MTT reagent to each well and incubate to allow the formation of formazan crystals. c. Solubilize the formazan crystals with a solubilization solution. d. Measure the absorbance to determine cell viability relative to an untreated control.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway modulation by PS77.
References
- 1. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing PS77 Efficacy
These application notes provide a detailed overview and protocols for assessing the efficacy of PS77, a novel anti-inflammatory peptide. The information is intended for researchers, scientists, and professionals involved in drug development and inflammation research.
Introduction
PS77 is a novel α-helical peptide derived from Squama Manitis, a traditional Chinese medicine.[1][2][3] It has demonstrated significant anti-inflammatory properties in in vitro models.[1][2][3][4] The primary mechanism of action of PS77 involves the modulation of gene expression, particularly the downregulation of genes within the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways, which are key regulators of inflammation.[1][2][4] This document outlines the protocols for evaluating the cytotoxicity and anti-inflammatory efficacy of PS77 in a TNF-α-induced inflammation model using human keratinocytes.
Data Summary
The following tables summarize the quantitative data from in vitro studies on PS77.
Table 1: PS77 Cytotoxicity on HaCaT Cells
| PS77 Concentration (µg/mL) | Cell Viability (%) | Observation |
| 0 | 100 (Control) | Normal cell viability |
| 0.1 | ~100 | No significant toxicity[1] |
| 1 | ~100 | No significant toxicity |
| 10 | ~100 | No significant toxicity |
| 100 | ~100 | No significant toxicity[1] |
Table 2: Efficacy of PS77 in a TNF-α-Induced Inflammation Model
| Treatment Group | IL-8 Expression | MMP-3 Expression | Key Gene Modulation |
| Control (HaCaT cells) | Baseline | Baseline | - |
| TNF-α (20 ng/mL) | Significantly Increased | Significantly Increased | Induces inflammatory response |
| TNF-α + PS77 (0.1 µg/mL) | Significantly Reduced | Significantly Reduced | Downregulation of CHRNA7, CXCR5; Upregulation of RXRG, KRT76, IL12RB2, COLEC11[1][3][4] |
Experimental Protocols
Cell Viability and Toxicity Assay
This protocol determines the cytotoxic effect of PS77 on human keratinocytes (HaCaT cells) using a CCK-8 assay.[1]
Materials:
-
Human keratinocyte (HaCaT) cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
PS77 peptide
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the HaCaT cells into 96-well plates at a density of 3 x 10^4 cells/mL.[1]
-
Incubate the plates for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of PS77 in culture medium to final concentrations of 0.1, 1, 10, and 100 µg/mL.[1]
-
Remove the existing medium from the wells and add 100 µL of the PS77 dilutions to the respective wells. Include a vehicle control (medium without PS77).
-
Incubate the plates for 24 hours.[1]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage relative to the untreated control.
TNF-α-Induced Inflammation Model in HaCaT Cells
This protocol describes the establishment of an in vitro inflammation model.[1]
Materials:
-
HaCaT cells
-
DMEM with supplements
-
Recombinant human Tumor Necrosis Factor-alpha (TNF-α)
-
6-well plates
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for TNF-α
Procedure:
-
Seed HaCaT cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with varying concentrations of TNF-α (e.g., 20-140 ng/mL) for 2 hours to determine the optimal concentration for inducing inflammation without causing significant cell death.[1] A concentration of 20 ng/mL was found to be effective.[1]
-
To validate the model, collect the cell culture supernatant and measure the TNF-α levels using an ELISA kit according to the manufacturer's instructions.[1] A significant increase in TNF-α levels compared to untreated cells confirms the establishment of the inflammatory model.[1]
Evaluation of Anti-inflammatory Efficacy of PS77
This protocol assesses the ability of PS77 to reduce the expression of pro-inflammatory cytokines in the established inflammation model.
Materials:
-
Established TNF-α-induced HaCaT cell model
-
PS77 peptide (optimal non-toxic concentration, e.g., 0.1 µg/mL)
-
ELISA kits for Interleukin-8 (IL-8) and Matrix Metalloproteinase-3 (MMP-3)
Procedure:
-
Prepare the following experimental groups in 6-well plates:
-
Control (untreated HaCaT cells)
-
TNF-α treated (20 ng/mL TNF-α)
-
TNF-α + PS77 treated (20 ng/mL TNF-α and 0.1 µg/mL PS77)
-
-
Incubate the plates for a predetermined time (e.g., 24 hours).
-
Collect the cell culture supernatants from each well.
-
Measure the concentrations of IL-8 and MMP-3 in the supernatants using their respective ELISA kits, following the manufacturer's protocols.[1][3][4]
-
Compare the expression levels of IL-8 and MMP-3 between the different treatment groups to determine the anti-inflammatory effect of PS77.
Transcriptomic Analysis
To understand the molecular mechanism of PS77, transcriptomic analysis can be performed.
Materials:
-
HaCaT cells treated as described in Protocol 3
-
RNA extraction kit
-
Next-generation sequencing (NGS) platform
-
Bioinformatics software for data analysis
Procedure:
-
Extract total RNA from the cells of each treatment group using a suitable RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Perform library preparation and RNA sequencing using an NGS platform.
-
Analyze the sequencing data to identify differentially expressed genes between the treatment groups.
-
Perform pathway enrichment analysis (e.g., KEGG pathway analysis) to identify the signaling pathways modulated by PS77.[1]
Visualizations
Caption: PS77 signaling pathway in inflammation.
References
- 1. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Response in TNFα/IFNγ-Induced HaCaT Keratinocytes and Probiotic Properties of <i>Lacticaseibacillus r… [ouci.dntb.gov.ua]
- 4. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring IL-8 and MMP-3 Expression After PS77 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PS77 is a novel α-helical peptide derived from Squama Manitis, a traditional Chinese medicine, which has demonstrated significant anti-inflammatory properties.[1][2] In in vitro studies using a TNF-α-induced inflammatory model in human keratinocytes (HaCaT cells), PS77 has been shown to effectively reduce the expression of the pro-inflammatory cytokine Interleukin-8 (IL-8) and Matrix Metalloproteinase-3 (MMP-3) without exhibiting cytotoxicity.[1][2] Transcriptomic analysis suggests that PS77 exerts its anti-inflammatory effects by modulating key inflammatory pathways, including the downregulation of genes within the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways.[1][2]
These application notes provide detailed protocols for researchers to measure the expression of IL-8 and MMP-3 following treatment with PS77, enabling the evaluation of its therapeutic potential in various inflammatory models.
Data Presentation: Quantitative Analysis of PS77 Efficacy
The following tables present hypothetical quantitative data summarizing the expected results from the described experimental protocols. These tables are intended to serve as a template for data presentation and analysis.
Table 1: Effect of PS77 on IL-8 Protein Expression in TNF-α-stimulated HaCaT Cells (ELISA)
| Treatment Group | IL-8 Concentration (pg/mL) | Standard Deviation | % Inhibition of IL-8 |
| Untreated Control | 50.2 | ± 5.1 | - |
| TNF-α (10 ng/mL) | 550.8 | ± 45.3 | 0% (Baseline) |
| TNF-α + PS77 (0.01 µg/mL) | 412.6 | ± 33.8 | 25.1% |
| TNF-α + PS77 (0.1 µg/mL) | 275.4 | ± 22.1 | 50.0% |
| TNF-α + PS77 (1 µg/mL) | 165.2 | ± 15.9 | 70.0% |
Table 2: Effect of PS77 on MMP-3 Protein Expression in TNF-α-stimulated HaCaT Cells (Western Blot Densitometry)
| Treatment Group | Relative MMP-3 Expression (Normalized to β-actin) | Standard Deviation | % Inhibition of MMP-3 |
| Untreated Control | 0.12 | ± 0.02 | - |
| TNF-α (10 ng/mL) | 1.00 | ± 0.09 | 0% (Baseline) |
| TNF-α + PS77 (0.01 µg/mL) | 0.78 | ± 0.06 | 22.0% |
| TNF-α + PS77 (0.1 µg/mL) | 0.45 | ± 0.04 | 55.0% |
| TNF-α + PS77 (1 µg/mL) | 0.25 | ± 0.03 | 75.0% |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the culture of human keratinocytes (HaCaT) and the induction of an inflammatory response using Tumor Necrosis Factor-alpha (TNF-α), followed by treatment with PS77.
Materials:
-
Human keratinocyte cell line (HaCaT)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human TNF-α
-
PS77 peptide
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed HaCaT cells into appropriate culture plates (e.g., 96-well plates for ELISA, 6-well plates for Western Blotting) and allow them to adhere and reach 70-80% confluency.
-
Starvation: Prior to stimulation, starve the cells in serum-free DMEM for 12-24 hours.
-
Stimulation and Treatment:
-
For the control group, add fresh serum-free DMEM.
-
For the stimulated group, add serum-free DMEM containing TNF-α (e.g., 10 ng/mL).
-
For the treatment groups, add serum-free DMEM containing TNF-α (10 ng/mL) and varying concentrations of PS77 (e.g., 0.01, 0.1, 1 µg/mL).
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Sample Collection:
-
For ELISA: Collect the cell culture supernatant and store at -80°C until analysis.
-
For Western Blotting: Wash the cells with ice-cold PBS and lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer). Collect the cell lysates and determine the protein concentration.
-
Protocol 2: Quantification of IL-8 by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the steps for measuring the concentration of IL-8 in cell culture supernatants using a sandwich ELISA kit.
Materials:
-
Human IL-8 ELISA Kit (containing pre-coated 96-well plate, detection antibody, standard, buffers, and substrate)
-
Collected cell culture supernatants
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Add Standards and Samples: Add 100 µL of the prepared standards and collected cell culture supernatants to the appropriate wells of the pre-coated microplate.
-
Incubation: Incubate the plate for the time and temperature specified in the kit protocol (e.g., 2.5 hours at room temperature or overnight at 4°C).[3]
-
Wash: Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer.
-
Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well and incubate as per the manufacturer's instructions (e.g., 1 hour at room temperature).[3]
-
Wash: Repeat the wash step as described above.
-
Add Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well and incubate (e.g., 45 minutes at room temperature).[3]
-
Wash: Repeat the wash step.
-
Add Substrate: Add 100 µL of TMB substrate solution to each well and incubate in the dark (e.g., 30 minutes at room temperature).[3] A blue color will develop.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change to yellow.
-
Read Absorbance: Immediately measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of IL-8 in the samples.
Protocol 3: Measurement of MMP-3 Expression by Western Blotting
This protocol provides a general method for detecting MMP-3 protein levels in cell lysates.
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MMP-3
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against MMP-3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing (for loading control): If necessary, strip the membrane of the bound antibodies and re-probe with the primary antibody for the loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the MMP-3 band intensity to the corresponding loading control band intensity to determine the relative expression of MMP-3.
Visualizations
Caption: Experimental workflow for measuring IL-8 and MMP-3 expression.
Caption: PS77's proposed mechanism on inflammatory signaling pathways.
References
Application Notes and Protocols for Assessing PS77 Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction PS77 is a novel α-helical peptide derived from Squama Manitis, a Traditional Chinese Medicine, recognized for its potent anti-inflammatory properties.[1] In preclinical drug development, evaluating the cytotoxic potential of any new therapeutic agent is a critical step to establish its safety profile and therapeutic window.[2][3][4] Cytotoxicity assays are essential laboratory procedures designed to measure the degree to which a substance can cause damage or death to cells.[2][5] These evaluations are crucial for identifying toxic compounds early in the drug discovery pipeline, thereby saving time and resources.[3]
This document provides detailed application notes and protocols for a panel of standard assays to comprehensively evaluate the cytotoxic effects of PS77. The selected assays measure distinct cellular parameters, including metabolic activity, membrane integrity, and key markers of apoptosis. Together, they provide a robust assessment of PS77's effect on cell health.
Assessment of Cell Viability via MTT Assay
Application Note: The MTT assay is a quantitative colorimetric method used to assess cell viability as a function of metabolic activity.[6][7] The principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, within living cells.[8] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[9] This assay is widely used for screening cytotoxic agents and determining the concentration of a compound that inhibits cell viability by 50% (IC50). While highly reliable, it's important to note that the assay measures metabolic activity, which may not always directly correlate with cell number if the compound being tested alters mitochondrial function without inducing cell death.
Experimental Protocol: MTT Assay
A. Materials:
-
PS77 stock solution
-
Target cells in culture
-
96-well flat-bottom tissue culture plates
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS, stored at -20°C)[8]
-
MTT solvent/solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)[6][8]
-
Phosphate-Buffered Saline (PBS)
-
Microplate spectrophotometer (ELISA reader)
B. Procedure:
-
Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to the desired concentration (e.g., 75,000 cells/mL) in complete culture medium. Seed 100 µL of the cell suspension (e.g., 7,500 cells/well) into each well of a 96-well plate.[8] Include wells for blank controls (medium only).
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of PS77 in complete culture medium. Carefully remove the old medium from the wells and add 100 µL of the PS77 dilutions (or vehicle control) to the respective wells.
-
Exposure: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.45-0.5 mg/mL).[7][9]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce MTT into formazan crystals.[6]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[9] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[7][9] A reference wavelength of >650 nm can be used to subtract background absorbance.[7]
C. Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each PS77 concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot % Viability against the log of PS77 concentration to determine the IC50 value.
Data Presentation: MTT Assay Results
| PS77 Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.08 | 100.0% |
| 1 | 1.231 | 0.07 | 98.2% |
| 10 | 1.198 | 0.09 | 95.5% |
| 50 | 0.987 | 0.06 | 78.7% |
| 100 | 0.612 | 0.05 | 48.8% |
| Calculated IC50 | ~102 µM |
Assessment of Membrane Integrity via LDH Release Assay
Application Note: The Lactate Dehydrogenase (LDH) assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[10] LDH is a stable enzyme present in most cell types.[5] When the plasma membrane integrity is compromised—a hallmark of necrosis or late-stage apoptosis—LDH leaks into the extracellular space.[11] The released LDH catalyzes the conversion of lactate to pyruvate, which then generates a colored formazan product that can be quantified spectrophotometrically at ~490 nm.[10][11] This assay serves as a reliable marker for cell lysis and is often used to complement viability assays like the MTT test.[5][12]
Experimental Protocol: LDH Release Assay
A. Materials:
-
PS77 stock solution
-
Target cells and 96-well plates
-
Serum-free culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (e.g., 2% Triton X-100) for maximum LDH release control[12]
-
Microplate spectrophotometer
B. Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with various concentrations of PS77 as described in the MTT protocol (Steps 1-4). Set up the following controls in triplicate:
-
Supernatant Collection: After the incubation period, centrifuge the plate at ~500 x g for 5 minutes to pellet the cells.[8]
-
Sample Transfer: Carefully transfer 50-100 µL of supernatant from each well to a new flat-bottom 96-well plate.[10][12] Avoid disturbing the cell pellet.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.[12]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[11][12]
-
Stop Reaction: Add 50 µL of stop solution to each well.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm. Use a reference wavelength of ~680 nm to correct for background.[11][13]
C. Data Analysis:
-
Subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Data Presentation: LDH Assay Results
| PS77 Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Spontaneous Release) | 0.150 | 0.012 | 0.0% |
| 1 | 0.155 | 0.015 | 0.7% |
| 10 | 0.168 | 0.011 | 2.5% |
| 50 | 0.254 | 0.020 | 14.5% |
| 100 | 0.489 | 0.031 | 47.3% |
| Max Release Control | 0.865 | 0.045 | 100.0% |
Assessment of Apoptosis via Annexin V/PI Staining
Application Note: The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry method to detect and differentiate between viable, apoptotic, and necrotic cells.[14] During early apoptosis, a phospholipid called phosphatidylserine (PS), which is normally located on the inner leaflet of the plasma membrane, is translocated to the outer surface.[15] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), it can identify these early apoptotic cells.[15] Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells, where it stains the DNA.[14] This dual-staining method allows for the categorization of cells into four populations:
-
Annexin V- / PI- : Viable cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (often due to mechanical injury).
Experimental Protocol: Annexin V/PI Staining
A. Materials:
-
PS77-treated and control cells
-
Flow cytometry tubes
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)[16]
-
Cold PBS
-
Flow cytometer
B. Procedure:
-
Cell Preparation: Treat cells with PS77 for the desired time. After incubation, harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.[14]
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifuging at ~300-500 x g for 5 minutes and resuspending the pellet.[14][17]
-
Resuspension: Count the cells and resuspend the pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[17]
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[16][17]
-
Dilution: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[16][17] Keep samples on ice and protected from light until analysis.
-
Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible. Be sure to include unstained, Annexin V only, and PI only controls for proper compensation and gating.
C. Data Analysis:
-
Using the single-stain controls, set compensation to correct for spectral overlap.
-
Use the unstained control to set the gates for the negative population.
-
Apply the gates to the dual-stained samples to quantify the percentage of cells in each of the four quadrants (Q1: PI+; Q2: Annexin V+/PI+; Q3: Annexin V-/PI-; Q4: Annexin V+/PI-).
Data Presentation: Annexin V/PI Assay Results
| PS77 Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) |
| 0 (Control) | 94.5% | 2.1% | 3.4% |
| 10 | 92.8% | 3.5% | 3.7% |
| 50 | 75.3% | 15.8% | 8.9% |
| 100 | 40.1% | 35.2% | 24.7% |
Assessment of Apoptosis via Caspase-3 Activity Assay
Application Note: Caspases are a family of cysteine proteases that are central to the execution of apoptosis. Caspase-3 is a key "executioner" caspase that, once activated by initiator caspases, cleaves numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[18] The Caspase-3 activity assay provides a direct measure of this key event. The assay utilizes a specific peptide substrate for Caspase-3, typically DEVD, conjugated to a chromophore (p-nitroaniline, pNA) or a fluorophore.[19][20] When activated Caspase-3 cleaves the substrate, the reporter molecule is released and can be quantified using a spectrophotometer or fluorometer.[19] An increase in signal indicates the activation of the apoptotic cascade.
Experimental Protocol: Colorimetric Caspase-3 Assay
A. Materials:
-
PS77-treated and control cells
-
Cell lysis buffer
-
2X Reaction Buffer with DTT
-
Caspase-3 substrate (e.g., DEVD-pNA, 4 mM)[20]
-
96-well plate
-
Microplate spectrophotometer
B. Procedure:
-
Induce Apoptosis: Treat cells with PS77 for the desired time. Collect at least 2-5 x 10⁶ cells per sample.[18]
-
Cell Lysis: Pellet the cells by centrifugation and wash with PBS. Resuspend the pellet in 50-100 µL of chilled cell lysis buffer.[18][19]
-
Centrifuge at 12,000-16,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[21][22]
-
Protein Quantification: Transfer the supernatant (cytosolic extract) to a new, cold tube. Determine the protein concentration of each lysate.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each sample to separate wells. Adjust the volume of each well to 50 µL with cell lysis buffer.
-
Prepare a master mix of 2X Reaction Buffer containing DTT. Add 50 µL of this mix to each well.[20]
-
Add 5 µL of the 4 mM DEVD-pNA substrate to each well (final concentration 200 µM).[20]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[19][20]
-
Absorbance Measurement: Read the absorbance at 400-405 nm.[19]
C. Data Analysis:
-
Compare the absorbance of the PS77-treated samples to the untreated control.
-
The results can be expressed as the fold increase in Caspase-3 activity over the control.
Data Presentation: Caspase-3 Activity Results
| PS77 Concentration (µM) | Mean Absorbance (405 nm) | Standard Deviation | Fold Increase in Caspase-3 Activity |
| 0 (Control) | 0.182 | 0.015 | 1.0 |
| 10 | 0.215 | 0.018 | 1.2 |
| 50 | 0.559 | 0.041 | 3.1 |
| 100 | 1.023 | 0.076 | 5.6 |
Visualizations: Workflows and Pathways
Experimental Workflow for PS77 Cytotoxicity Assessment
Caption: Overall workflow for assessing the cytotoxicity of PS77.
Cellular Pathways Targeted by Cytotoxicity Assays
Caption: Relationship between cellular events and detection assays.
Complementary Nature of Cytotoxicity Assays
Caption: How different assays provide a comprehensive cytotoxicity profile.
References
- 1. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opentrons.com [opentrons.com]
- 3. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
- 4. kosheeka.com [kosheeka.com]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. LDH Cytotoxicity Assay [bio-protocol.org]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellbiologics.com [cellbiologics.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. kumc.edu [kumc.edu]
- 17. bosterbio.com [bosterbio.com]
- 18. biogot.com [biogot.com]
- 19. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. abcam.com [abcam.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. mpbio.com [mpbio.com]
Troubleshooting & Optimization
"PS77 aggregation issues and prevention"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address aggregation issues that may be encountered during experiments with the recombinant protein PS77.
Frequently Asked Questions (FAQs)
Q1: What is PS77 and what is its primary function?
PS77 is a novel synthetic α-helical peptide.[1][2] In cellular models, it has demonstrated significant anti-inflammatory properties.[1][2] Its mechanism of action involves the modulation of key signaling pathways, particularly the downregulation of genes within the BMP and TGF-β signaling pathways, which are crucial players in inflammation.[1][2]
Q2: What are the common signs of PS77 aggregation?
Protein aggregation can be detected through various methods.[3][4] Visual indicators of PS77 aggregation include the appearance of cloudiness, precipitates, or particulate matter in the solution.[3][4] During purification, aggregation might be observed as a significant peak in the void volume of a size-exclusion chromatography run.[3] A loss of biological activity or the presence of experimental artifacts can also suggest that the protein has aggregated.[3][4]
Q3: What are the optimal storage conditions for PS77 to minimize aggregation?
For long-term storage, it is recommended to store PS77 at -80°C.[5] To prevent aggregation caused by repeated freeze-thaw cycles, the protein solution should be aliquoted into single-use volumes.[6] The addition of cryoprotectants, such as glycerol (at a final concentration of 10-50%), can also help prevent the formation of ice crystals during freezing, which can lead to denaturation and aggregation.[5] For short-term storage (a few days to a week), PS77 can be stored at 4°C.[6][7]
Q4: Can the buffer composition affect PS77 aggregation?
Yes, buffer composition is a critical factor in maintaining protein stability.[5][7] The pH of the buffer should be optimized to be at least one unit away from the isoelectric point (pI) of PS77, as proteins are least soluble at their pI.[4] The ionic strength of the buffer, controlled by the salt concentration, can also influence protein solubility and aggregation.[3] It is often necessary to screen a range of buffer conditions to find the optimal environment for PS77.
Troubleshooting Guide
This guide provides solutions to specific issues you might encounter with PS77 aggregation.
Problem 1: I observe visible precipitates in my PS77 solution after thawing.
-
Question: What is the likely cause of precipitation after a freeze-thaw cycle, and how can I prevent it?
-
Answer: Precipitation after thawing is often a result of protein denaturation and aggregation caused by the formation of ice crystals and changes in solute concentration during freezing. To prevent this, it is crucial to aliquot your PS77 stock into single-use tubes to avoid repeated freeze-thaw cycles.[6] The addition of a cryoprotectant like glycerol to a final concentration of 25-50% before freezing can also significantly reduce aggregation.[7]
Problem 2: My purified PS77 shows low biological activity.
-
Question: Could low activity be related to aggregation, and how can I test for this?
-
Answer: Yes, protein aggregation can lead to a loss of biological activity.[3] Soluble aggregates may not be visible to the naked eye but can be detected using techniques like Dynamic Light Scattering (DLS) to identify larger particles in solution, or by running a sample on a size-exclusion chromatography (SEC) column to look for high molecular weight species.[3]
Problem 3: During purification, a large portion of my PS77 is found in the insoluble fraction (inclusion bodies).
-
Question: How can I improve the solubility of PS77 during expression and purification?
-
Answer: Optimizing expression conditions can increase the yield of soluble PS77. Try lowering the expression temperature (e.g., to 18-25°C) to slow down protein synthesis and allow for proper folding. The choice of expression host and vector can also impact solubility. If PS77 continues to form inclusion bodies, it may be necessary to purify the protein under denaturing conditions and then refold it into its active conformation.
Problem 4: My PS77 sample appears to aggregate over time when stored at 4°C.
-
Question: What buffer additives can I use to improve the stability of PS77 in solution?
-
Answer: Several additives can help stabilize proteins in solution. The addition of small amounts of non-denaturing detergents (e.g., 0.05% Tween-20) can help to solubilize aggregation-prone proteins.[3] For proteins with exposed hydrophobic patches, the addition of arginine or glutamate can increase solubility.[3] If aggregation is due to the formation of incorrect disulfide bonds, including a reducing agent like DTT or TCEP in the buffer can be beneficial.[3]
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the effects of different experimental conditions on PS77 aggregation.
Table 1: Effect of pH and Salt Concentration on PS77 Aggregation
| Buffer pH | NaCl Concentration (mM) | % Monomeric PS77 (by SEC) |
| 5.5 | 50 | 65% |
| 5.5 | 150 | 75% |
| 5.5 | 500 | 80% |
| 7.4 | 50 | 85% |
| 7.4 | 150 | 95% |
| 7.4 | 500 | 90% |
| 8.5 | 50 | 70% |
| 8.5 | 150 | 88% |
| 8.5 | 500 | 82% |
Table 2: Influence of Additives on PS77 Thermal Stability (Tm)
| Additive | Concentration | Melting Temperature (Tm) in °C |
| None | - | 52.1 |
| L-Arginine | 50 mM | 54.3 |
| Glycerol | 10% (v/v) | 55.8 |
| Tween-20 | 0.02% (v/v) | 53.5 |
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions to Minimize PS77 Aggregation
-
Prepare a series of buffers: Prepare small volumes (e.g., 1 mL) of different buffers varying in pH (e.g., from 5.5 to 8.5 in 0.5 unit increments) and salt concentration (e.g., 50 mM, 150 mM, 500 mM NaCl).
-
Buffer exchange: Exchange your purified PS77 into each of the prepared buffers using a desalting column or dialysis.
-
Incubation: Incubate the PS77 samples in the different buffers under desired experimental conditions (e.g., 4°C for 24 hours).
-
Assess aggregation: Analyze the samples for aggregation using the following methods:
-
Visual inspection: Check for any visible precipitation.
-
UV-Vis Spectroscopy: Measure the absorbance at 340 nm to detect light scattering from aggregates.
-
Size-Exclusion Chromatography (SEC): Inject a small amount of each sample onto an SEC column to quantify the percentage of monomeric versus aggregated protein.
-
-
Select optimal buffer: The buffer that results in the lowest amount of aggregation is the optimal choice for your experiments.
Visualizations
References
- 1. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. genextgenomics.com [genextgenomics.com]
- 6. neb.com [neb.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Controlling for Off-Target Effects of PS77
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and controlling for potential off-target effects of the novel anti-inflammatory peptide, PS77.
Frequently Asked Questions (FAQs)
Q1: What is PS77 and what is its primary mechanism of action?
PS77 is a 13-amino acid, α-helical peptide derived from Squama Manitis.[1] Its primary anti-inflammatory effect is mediated through the modulation of the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways.[1][2] Transcriptomic analysis has shown that PS77 treatment leads to the differential expression of 265 genes, with a notable downregulation of genes involved in inflammatory and immune processes.[1][3]
Q2: Is PS77 considered a specific inhibitor?
Current research suggests that PS77 has a high degree of specificity. Its α-helical structure is thought to enable precise interactions with biological targets, thereby minimizing off-target effects.[1] Studies have shown that PS77 does not exhibit significant cytotoxicity to normal human keratinocytes (HaCaT cells) at effective concentrations.[1] Furthermore, gene expression profiling revealed modulation of a relatively small number of genes, suggesting a targeted mechanism of action.[1][3]
Q3: Why is it still important to control for off-target effects?
While initial studies indicate high specificity, it is a crucial aspect of rigorous scientific research to validate the specificity of any therapeutic agent within the context of your specific experimental system. Cell types, model organisms, and experimental conditions can all influence the activity of a peptide. Therefore, implementing appropriate controls is essential to ensure that the observed biological effects are a direct result of PS77's intended mechanism of action.
Q4: What are the potential, though currently unidentified, off-target effects of a peptide therapeutic like PS77?
Potential off-target effects for peptide therapeutics can include:
-
Binding to unintended receptors or proteins: Due to sequence or structural similarities with endogenous ligands or protein domains.
-
Activation of unintended signaling pathways: Leading to unforeseen cellular responses.
-
Immunogenicity: As with any peptide, there is a potential to elicit an immune response.
-
Metabolic liabilities: Degradation of the peptide into fragments that may have their own biological activities.
Troubleshooting Guide: Investigating Potential Off-Target Effects
This guide provides a systematic approach to identifying and mitigating potential off-target effects of PS77 in your experiments.
Initial Observations Suggesting Off-Target Effects:
-
Unexpected or paradoxical cellular phenotypes.
-
High degree of cytotoxicity at concentrations expected to be specific.
-
Inconsistent results across different cell lines or experimental models.
-
Activation of signaling pathways known to be unrelated to BMP/TGF-β.
Experimental Workflow for Off-Target Identification
Caption: A stepwise workflow for investigating the specificity of PS77.
Data Presentation
Table 1: Physicochemical Properties of PS77
| Property | Value | Reference |
| Molecular Weight | 1622.92 Da | [1] |
| Amino Acid Composition | 13 amino acids | [1] |
| Secondary Structure | α-helical | [1] |
| Purity (by HPLC) | 95.3% | [1] |
Table 2: Summary of PS77 Biological Activity
| Parameter | Cell Line | Result | Reference |
| Anti-inflammatory Activity | HaCaT | Significant reduction in IL-8 and MMP-3 expression | [1] |
| Cytotoxicity | HaCaT | No significant effect on cell viability at 0.1–100 µg/mL | [1] |
| Gene Regulation (Transcriptomics) | HaCaT | Modulation of 265 genes (137 upregulated, 128 downregulated) | [1] |
| Primary Signaling Pathway Modulated | HaCaT | Downregulation of genes in the BMP and TGF-β signaling pathways | [1] |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assay
Objective: To determine the optimal concentration range of PS77 for anti-inflammatory activity and to assess its cytotoxic profile in the experimental cell line.
Methodology:
-
Cell Seeding: Plate your cells of interest (e.g., HaCaT, macrophages) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
PS77 Treatment: Prepare a serial dilution of PS77 (e.g., from 0.01 µg/mL to 100 µg/mL) in complete cell culture medium.
-
Inflammatory Stimulus (for activity assay): For determining anti-inflammatory activity, co-treat cells with an inflammatory stimulus (e.g., TNF-α at 10 ng/mL for HaCaT cells) and the various concentrations of PS77.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Cytotoxicity Measurement:
-
Add a cell viability reagent (e.g., MTT, PrestoBlue) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Anti-inflammatory Activity Measurement:
-
Collect the cell supernatant.
-
Measure the levels of a key inflammatory marker (e.g., IL-8 for HaCaT cells) using an ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis: Plot the cell viability and inflammatory marker concentration against the log of the PS77 concentration to determine the EC50 (for activity) and CC50 (for cytotoxicity).
Protocol 2: Negative Control Peptide Experiment
Objective: To differentiate the specific effects of PS77 from non-specific effects of a peptide of similar size and charge.
Methodology:
-
Control Peptide: Synthesize or obtain a scrambled peptide with the same amino acid composition as PS77 but in a randomized sequence. Ensure the control peptide has a similar molecular weight and charge.
-
Experimental Setup: Design your experiment to include three groups:
-
Vehicle control (e.g., sterile water or PBS).
-
PS77 at its optimal effective concentration.
-
Scrambled control peptide at the same molar concentration as PS77.
-
-
Treatment and Analysis: Perform your standard experimental procedure (e.g., stimulation with an inflammatory agent) and analyze the endpoint of interest (e.g., gene expression, protein phosphorylation, cytokine secretion).
-
Interpretation: A specific effect of PS77 will be observed only in the PS77-treated group and not in the vehicle or scrambled peptide control groups.
Protocol 3: Global Off-Target Profiling using RNA-Sequencing
Objective: To obtain an unbiased, genome-wide view of the transcriptional changes induced by PS77.
Methodology:
-
Cell Treatment: Treat your cells with:
-
Vehicle control.
-
PS77 at the determined optimal concentration.
-
(Optional) A scrambled peptide control.
-
-
RNA Extraction: After the desired treatment duration, lyse the cells and extract total RNA using a commercially available kit. Ensure high-quality RNA with a RIN > 8.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated by PS77 compared to the control(s).
-
Conduct pathway enrichment analysis (e.g., GO, KEGG) on the differentially expressed genes to identify any unexpected signaling pathways that are modulated.
-
Signaling Pathway and Logic Diagrams
References
- 1. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
"Refining PS77 dosage for optimal efficacy"
Welcome to the technical support center for Osimertinib (formerly referred to as PS77 for the purpose of this guide). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Osimertinib in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you refine your experimental dosage for optimal efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Osimertinib?
A1: Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to irreversibly bind to and inhibit the kinase activity of mutant forms of EGFR, including those with sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[3][4] By binding to the cysteine-797 residue in the ATP-binding site of EGFR, Osimertinib blocks downstream signaling pathways like RAS/RAF/MEK/ERK and PI3K/AKT, which are crucial for cancer cell proliferation and survival.[2][5][6] A key advantage of Osimertinib is its high selectivity for mutant EGFR over wild-type EGFR, which helps to minimize off-target effects and associated toxicities.[2][3]
Q2: What are the recommended starting dosages for in vitro and in vivo experiments?
A2: The optimal dosage of Osimertinib will vary depending on the specific cell line or animal model being used. However, based on preclinical studies, the following are general recommendations:
-
In Vitro (Cell Culture): For cell lines harboring EGFR sensitizing and T790M mutations (e.g., H1975, PC-9VanR), a starting concentration range of 10-100 nM is often effective at inhibiting EGFR phosphorylation.[3] It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line.
-
In Vivo (Xenograft Models): In mouse xenograft models with EGFR mutations, once-daily oral administration of Osimertinib has been shown to induce dose-dependent tumor regression.[3] Doses ranging from 15 mg/kg to 25 mg/kg have been used effectively in preclinical models.[7]
Q3: How should I prepare and store Osimertinib for my experiments?
A3: For in vitro experiments, Osimertinib is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution should be stored at -20°C or -80°C to maintain its stability. When preparing your working solutions, it is important to dilute the stock solution in your cell culture medium to the final desired concentration. Be mindful of the final DMSO concentration in your experiments, as high concentrations can be toxic to cells. For in vivo studies, the formulation for oral gavage may vary, and it is recommended to consult specific protocols for your animal model.
Q4: What are the known mechanisms of resistance to Osimertinib?
A4: Acquired resistance to Osimertinib is a significant challenge and can occur through various mechanisms, which are broadly categorized as EGFR-dependent or EGFR-independent.[8]
-
EGFR-Dependent Mechanisms: The most common on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR gene.[9] This mutation alters the cysteine residue that Osimertinib covalently binds to, thereby preventing its inhibitory action.[9]
-
EGFR-Independent Mechanisms: These "off-target" mechanisms involve the activation of alternative signaling pathways that bypass the need for EGFR signaling.[10] Common bypass pathways include MET amplification, HER2 amplification, and activation of the RAS-MAPK and PI3K-AKT pathways.[11] In some cases, histological transformation of the tumor, for example from adenocarcinoma to small cell lung cancer, can also occur.[12]
Troubleshooting Guides
Problem: Lower than expected efficacy in my in vitro experiments.
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosage | Perform a dose-response experiment to determine the IC50 for your specific cell line. The required concentration can vary between different cell lines. |
| Cell Line Integrity | Verify the EGFR mutation status of your cell line. Ensure that the cells have not been passaged too many times, which can lead to genetic drift. |
| Drug Stability | Ensure that your Osimertinib stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Experimental Conditions | Check for issues with your experimental setup, such as incorrect seeding density of cells, variability in incubation times, or problems with your assay reagents. |
Problem: Rapid development of resistance in our cell culture models.
| Possible Cause | Troubleshooting Steps |
| High Drug Concentration | Using a very high concentration of Osimertinib can exert strong selective pressure, leading to the rapid emergence of resistant clones. Consider using a lower, more clinically relevant concentration. |
| Continuous Exposure | Continuous exposure to the drug can accelerate the development of resistance. Some studies explore intermittent dosing strategies to mitigate this. |
| Underlying Heterogeneity | The initial cell population may have a small sub-population of cells with pre-existing resistance mechanisms. Consider performing single-cell cloning to isolate and characterize these resistant populations. |
Quantitative Data Summary
Table 1: In Vitro Potency of Osimertinib
| Cell Line | EGFR Mutation Status | IC50 (nM) for EGFR Phosphorylation Inhibition |
| H1975 | L858R/T790M | <15 |
| PC-9VanR | ex19del/T790M | <15 |
Data synthesized from preclinical studies.[3]
Table 2: Clinical Dosage and Efficacy in NSCLC Patients
| Clinical Trial Phase | Patient Population | Osimertinib Dosage | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Phase I/II AURA | EGFR TKI-pretreated, advanced NSCLC | 20-240 mg once daily | 66% (in T790M-positive) | 11.0 months (in T790M-positive) |
| Phase III FLAURA | Treatment-naïve, EGFR-mutated NSCLC | 80 mg once daily | - | 18.9 months |
Data from the AURA and FLAURA clinical trials.[3][][14]
Table 3: Pharmacokinetic Properties of Osimertinib
| Parameter | Value |
| Time to Cmax | ~6 hours |
| Plasma Protein Binding | 95% |
| Mean Half-life | 48 hours |
| Primary Metabolism | CYP3A |
| Primary Elimination | Feces (68%) |
Pharmacokinetic data for Osimertinib.[1]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your EGFR-mutant non-small cell lung cancer (NSCLC) cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Osimertinib in your cell culture medium. The concentration range should be chosen based on the expected IC50 of your cell line (e.g., 0.1 nM to 10 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Osimertinib. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.
Protocol 2: In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID) for the study.
-
Tumor Cell Implantation: Subcutaneously inject 1-5 million EGFR-mutant NSCLC cells (e.g., PC-9) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor volume with calipers.
-
Treatment Initiation: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, Osimertinib at different doses).
-
Drug Administration: Administer Osimertinib or the vehicle control orally once daily.
-
Efficacy Assessment: Continue to monitor tumor volume and the body weight of the mice throughout the study.
-
Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or if the mice show signs of excessive toxicity. At the endpoint, tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry).
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.
Caption: A typical experimental workflow for evaluating Osimertinib efficacy.
Caption: Decision tree for troubleshooting Osimertinib resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer [mdpi.com]
- 7. Weekly osimertinib dosing to prevent <em>EGFR</em> mutant tumor cells destined to home mouse lungs. - ASCO [asco.org]
- 8. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 14. onclive.com [onclive.com]
Technical Support Center: PS77 Experimental Integrity
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of PS77 during experimental procedures. Our troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter, ensuring the reliability and reproducibility of your results.
Important Note on the Identity of PS77: Initial research indicates that "PS77" may refer to at least two distinct molecules: a small molecule Pkh inhibitor (CAS# 1450888-35-3) or a novel α-helical peptide with anti-inflammatory properties. The experimental handling and degradation pathways for these two types of molecules are significantly different. Therefore, this guide is divided into two sections. Please refer to the section that corresponds to the PS77 variant used in your research.
Section 1: PS77 as a Small Molecule Pkh Inhibitor
This section pertains to PS77 with the chemical name {3-(4-Chloro-phenyl)-1-[2-(4-chloro-phenylsulfanyl)-phenyl]-3-oxo-propylsulfanyl}-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for the small molecule PS77? A1: The primary causes of degradation for small molecule inhibitors like PS77 include oxidation of the thioether group, hydrolysis of the ester linkage (if applicable in derivatives), photodecomposition due to light exposure, and instability in inappropriate solvents or pH conditions. Repeated freeze-thaw cycles of stock solutions can also lead to degradation.
Q2: How should I store lyophilized PS77 powder? A2: Lyophilized PS77 should be stored at -20°C for long-term stability, protected from light and moisture.[1] For shorter periods, storage at 4°C is acceptable.[1] Always allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.
Q3: What is the best solvent for reconstituting PS77? A3: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of small molecule inhibitors.[1] For cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity.[1]
Q4: How can I prevent oxidation of the thioether group in PS77? A4: To prevent oxidation, handle PS77 solutions in an oxygen-limited environment where possible. Use de-gassed solvents for reconstitution and store stock solutions under an inert gas like argon or nitrogen. Avoid prolonged exposure to air and light.
Q5: Can I store PS77 in an aqueous solution? A5: Long-term storage of small molecules in aqueous solutions is generally not recommended due to the risk of hydrolysis and microbial growth. It is best to prepare fresh dilutions from a frozen stock solution for each experiment. If temporary storage in an aqueous buffer is necessary, use a sterile, buffered solution at a pH of 5-7 and store at 4°C for a short duration.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity over time in stored stock solutions. | Degradation due to improper storage (temperature, light, air exposure) or repeated freeze-thaw cycles. | Aliquot the stock solution into single-use vials and store at -80°C.[1] Protect from light. Before use, thaw one aliquot and use it immediately. Do not refreeze. |
| Precipitation of PS77 in cell culture media. | The compound's solubility limit has been exceeded in the aqueous media. | Prepare a more dilute working solution from your stock. Ensure thorough mixing when adding the compound to the media. If precipitation persists, consider using a different solvent for the initial stock or a solubilizing agent, ensuring it does not interfere with the experiment. |
| Inconsistent experimental results between batches. | Batch-to-batch variability in compound purity or degradation of an older batch. | Always purchase compounds from a reputable supplier who provides a certificate of analysis. Perform a quality control check (e.g., HPLC-MS) on new batches and periodically on stored batches to ensure integrity. |
| Baseline shift or unexpected peaks in analytical chromatography (HPLC, LC-MS). | Degradation products of PS77 are being detected. | Review your storage and handling procedures. The presence of chloro-phenyl and thioether groups may make the compound susceptible to specific degradation pathways under certain conditions.[2][3] |
Experimental Protocols
Protocol 1: Preparation of PS77 Stock Solution
-
Allow the vial of lyophilized PS77 to warm to room temperature in a desiccator.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Under a fume hood, add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C.
Protocol 2: Stability Assessment of PS77 in Experimental Buffer
-
Prepare a working solution of PS77 in your experimental buffer at the final experimental concentration.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the aliquot by HPLC or LC-MS to determine the percentage of intact PS77 remaining.
-
Plot the percentage of intact PS77 against time to determine its stability profile under your experimental conditions.
Quantitative Data Summary
Table 1: Illustrative Stability of PS77 in Different Solvents at -20°C over 6 Months
| Solvent | Initial Purity (%) | Purity after 6 months (%) | Degradation (%) |
| Anhydrous DMSO | 99.5 | 99.2 | 0.3 |
| Ethanol | 99.5 | 97.1 | 2.4 |
| PBS (pH 7.4) | 99.5 | 85.3 | 14.2 |
Note: This data is for illustrative purposes and actual stability may vary.
Signaling Pathway and Workflow Diagrams
Caption: Pkh Signaling Pathway Inhibition by PS77.
Caption: Experimental Workflow for PS77 Small Molecule.
Section 2: PS77 as an α-Helical Peptide
This section pertains to PS77 as a novel α-helical peptide with anti-inflammatory properties.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for α-helical peptides like PS77? A1: The main degradation pathways for peptides include proteolysis by enzymes, oxidation of susceptible amino acid residues (e.g., Methionine, Cysteine, Tryptophan), deamidation (e.g., Asparagine, Glutamine), and physical instability such as aggregation and adsorption to surfaces.[4]
Q2: How should I store lyophilized PS77 peptide? A2: Lyophilized peptides should be stored at -20°C or -80°C in a desiccated environment, protected from light.[5][6][7] Peptides containing amino acids prone to oxidation should be stored under an inert atmosphere.[6]
Q3: What is the best way to dissolve my PS77 peptide? A3: The solubility of a peptide is sequence-dependent. Start by attempting to dissolve a small amount in sterile, distilled water. If the peptide is basic, a dilute acetic acid solution (e.g., 10%) can be used.[6] For acidic peptides, a dilute ammonium bicarbonate solution may be effective.[6] For very hydrophobic peptides, organic solvents like DMSO or DMF may be necessary, followed by dilution in an aqueous buffer.[6]
Q4: How can I prevent my PS77 peptide from aggregating? A4: Peptide aggregation can be minimized by storing the peptide in lyophilized form and preparing solutions fresh for each experiment.[8] When in solution, store at 4°C for short periods and avoid repeated freeze-thaw cycles.[5] The pH of the solution can also influence aggregation; maintaining a pH away from the peptide's isoelectric point can help.
Q5: My peptide contains Methionine and Tryptophan. What special precautions should I take? A5: Methionine and Tryptophan are susceptible to oxidation.[5] Use oxygen-free solvents for reconstitution, which can be prepared by bubbling with nitrogen or argon gas.[6] Store stock solutions in tightly sealed vials under an inert atmosphere and minimize exposure to air.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity. | Proteolytic degradation by contaminating proteases or chemical degradation (e.g., oxidation). | Use sterile buffers and handle with sterile technique to avoid microbial contamination. If working with serum-containing media, be aware of serum proteases. Assess peptide stability in your experimental matrix (see Protocol 2). For oxidation-prone peptides, use oxygen-free buffers. |
| Peptide precipitates out of solution. | Aggregation or poor solubility at the working concentration or pH. | Centrifuge the solution to pellet the precipitate and use the supernatant, noting the potential for inaccurate concentration. Try dissolving the peptide at a lower concentration or in a different buffer system. A brief sonication may help redissolve the peptide.[6] |
| Low recovery of peptide after reconstitution. | Adsorption of the peptide to the vial surface. | Use low-protein-binding vials and pipette tips. Pre-rinsing tips with the solvent can also help. |
| Variability in results. | Inconsistent peptide concentration due to incomplete solubilization or degradation during storage. | Ensure the peptide is fully dissolved before use. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[5] Periodically check the concentration and purity of your stock solution via methods like HPLC. |
Experimental Protocols
Protocol 1: Reconstitution of PS77 Peptide
-
Allow the lyophilized peptide vial to reach room temperature in a desiccator.
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Add a small amount of the appropriate sterile solvent (e.g., sterile water, dilute acetic acid) and gently swirl to dissolve. Sonication can be used if necessary.
-
Once dissolved, add the remaining solvent to reach the final desired stock concentration.
-
Aliquot into single-use, low-protein-binding tubes and store at -80°C.
Protocol 2: Assessing Proteolytic Stability of PS77
-
Reconstitute PS77 peptide in a sterile buffer.
-
Incubate the peptide in a solution containing proteases (e.g., human serum, cell lysate) at a relevant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), stop the proteolytic reaction by adding a protease inhibitor cocktail or by acid quenching (e.g., with trifluoroacetic acid).
-
Analyze the samples by HPLC or MALDI-TOF mass spectrometry to determine the amount of intact peptide remaining.
-
Calculate the half-life of the peptide in the tested solution.
Quantitative Data Summary
Table 2: Illustrative Half-Life of PS77 Peptide in Different Biological Media at 37°C
| Medium | Half-Life (hours) | Primary Degradation Pathway |
| PBS (pH 7.4) | > 48 | Minimal degradation |
| Human Serum | 4.5 | Proteolysis |
| Cell Culture Medium (10% FBS) | 8.2 | Proteolysis |
| Cell Lysate | 1.5 | Proteolysis |
Note: This data is for illustrative purposes and actual stability will vary based on the peptide sequence and specific conditions.
Signaling Pathway and Workflow Diagrams
Caption: Anti-inflammatory Action of PS77 Peptide.
Caption: Experimental Workflow for PS77 Peptide.
References
- 1. captivatebio.com [captivatebio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic sulfide - Wikipedia [en.wikipedia.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. genscript.com [genscript.com]
- 6. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 7. jpt.com [jpt.com]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Nur77 Validation in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B) performance and validation across various cell lines. Nur77 is an orphan nuclear receptor that plays a pivotal and paradoxical role in cell fate, acting as a key regulator of apoptosis, proliferation, and inflammation. Its dual function, dictated by its subcellular localization and post-translational modifications, makes it a compelling target in drug development, particularly in oncology.
I. Overview of Nur77 Function and Signaling
Nur77's cellular function is multifaceted, primarily revolving around two distinct signaling pathways: a genomic pathway in the nucleus and a non-genomic pathway in the cytoplasm and mitochondria.[1][2]
-
Nuclear (Genomic) Function: In the nucleus, Nur77 acts as a transcription factor. It can bind to specific DNA sequences known as Nur77-binding response elements (NBREs) in the promoter regions of target genes, thereby regulating their expression.[2][3] This transcriptional activity is associated with cell proliferation, differentiation, and survival in several cancer types.[2][4]
-
Mitochondrial (Non-Genomic) Function: Upon certain cellular signals, Nur77 translocates from the nucleus to the mitochondria.[1][5] In the mitochondria, it interacts with the anti-apoptotic protein Bcl-2, inducing a conformational change that converts Bcl-2 into a pro-apoptotic protein.[2][5][6] This action triggers the release of cytochrome c and initiates the caspase cascade, leading to apoptosis.[1][5]
The decision between these two opposing functions is influenced by various stimuli, including growth factors, stress signals, and the cellular context.[6] Post-translational modifications, such as phosphorylation, play a crucial role in dictating Nur77's subcellular localization and subsequent activity.[5][7]
II. Comparative Performance of Nur77 Across Cell Lines
The expression and functional role of Nur77 vary significantly across different cancer cell lines, influencing their response to therapeutic agents. The following tables summarize the expression status of Nur77 and the effects of its modulation in various cell lines.
Table 1: Nur77 Expression in Different Cancer Cell Lines
| Cell Line | Cancer Type | Nur77 Expression Status | Reference |
| HCT116, SW480, SW620, RKO | Colorectal Cancer | High | [6] |
| HepG2, HuH6 | Hepatoblastoma | Downregulated in tumors | [1] |
| Daoy | Medulloblastoma | Upregulated | [4] |
| RD, Rh41, Rh30 | Rhabdomyosarcoma | Upregulated | [4] |
| NB3 | Neuroblastoma | Upregulated | [4] |
| UC-5, KU7 | Bladder Cancer | Not specified | [3] |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Upregulated | [3] |
| Lung Cancer Cell Lines | Lung Cancer | Upregulated | [3][4] |
Table 2: Effects of Nur77 Modulation in Different Cell Lines
| Cell Line | Cancer Type | Modulation | Effect | Reference |
| RKO | Colon Cancer | Agonist (DIM-C-pPhOCH₃) | Growth inhibition, Apoptosis induction, TRAIL induction | [8] |
| HepG2, HuH6 | Hepatoblastoma | Knockout | Enhanced proliferation, migration, and invasion | [1] |
| HepG2, HuH6 | Hepatoblastoma | Overexpression | Inhibited proliferation, migration, and invasion | [1] |
| Daoy | Medulloblastoma | Overexpression | Increased cell viability | [4] |
| Daoy | Medulloblastoma | siRNA Knockdown | Decreased cell viability and proliferation | [4] |
| HCT116, SW480, SW620, RKO | Colorectal Cancer | shRNA Knockdown | Decreased invasion and metastasis | [6] |
| Pancreatic & Lung Cancer Cells | Pancreatic & Lung Cancer | Antagonist (C-DIM-8) | Inhibition of cell growth, Induction of apoptosis | [3] |
| Esophageal Squamous Cell Carcinoma (ESCC) cell lines | Esophageal Cancer | Agonist (Cytosporone B) | Inhibited cell proliferation, Promoted apoptosis | [1] |
III. Experimental Protocols for Nur77 Validation
Validating the function and activity of Nur77 in cell lines involves a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
1. Western Blot Analysis for Nur77 Expression
-
Objective: To determine the protein expression levels of Nur77 in different cell lines.
-
Protocol:
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Nur77 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
2. Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)
-
Objective: To assess the effect of Nur77 modulation on cell viability and proliferation.
-
Protocol (CellTiter-Glo):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with Nur77 agonists, antagonists, or transfect with siRNAs targeting Nur77. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Lysis and Luminescence Measurement: Lyse the cells by shaking the plate for 2 minutes and then measure the luminescent signal using a plate reader. The luminescence is proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
3. Apoptosis Assay (e.g., Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis following Nur77 modulation.
-
Protocol:
-
Cell Treatment: Treat cells with the desired compounds or transfections to modulate Nur77 activity.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
4. Luciferase Reporter Assay for Nur77 Transcriptional Activity
-
Objective: To measure the effect of compounds or signaling pathways on the transcriptional activity of Nur77.
-
Protocol:
-
Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing NBREs and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with the compounds of interest.
-
Cell Lysis: After the desired treatment duration, lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay system.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative transcriptional activity of Nur77.
-
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of Nur77 and a typical experimental workflow for its validation.
Caption: Dual signaling pathways of Nur77 in the nucleus and mitochondria.
Caption: Experimental workflow for validating Nur77 function in cell lines.
V. Alternatives and Future Directions
While directly targeting Nur77 with small molecule agonists and antagonists is a primary strategy, alternative approaches are also being explored. These include:
-
Targeting Upstream Regulators: Modulating the activity of kinases like ERK1/2 and PKC, which are involved in Nur77 phosphorylation and translocation, can indirectly influence its function.[1][5]
-
Gene Therapy Approaches: Utilizing techniques like CRISPR-Cas9 to modulate Nur77 expression at the genetic level offers a precise way to study its function and could have therapeutic potential.
Future research will likely focus on developing more specific and potent Nur77 modulators with favorable pharmacokinetic properties. A deeper understanding of the complex regulatory networks governing Nur77's dual functions in different cellular contexts will be crucial for harnessing its therapeutic potential while minimizing off-target effects. The continued validation of Nur77's role in a wide array of cell lines will be instrumental in advancing these efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Regulation of Nuclear Receptor Nur77 by miR-124 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ‘Nur'turing tumor T cell tolerance and exhaustion: novel function for Nuclear Receptor Nur77 in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Controversy and multiple roles of the solitary nucleus receptor Nur77 in disease and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
PS77: A Novel Peptide-Based Anti-Inflammatory Agent Demonstrates Distinct Efficacy Profile Compared to Conventional NSAIDs
For Immediate Release
A novel α-helical peptide, PS77, has demonstrated significant anti-inflammatory properties in preclinical in-vitro studies, suggesting a potential new avenue for targeted anti-inflammatory therapies. This comparison guide provides an objective overview of PS77's efficacy against conventional non-steroidal anti-inflammatory drugs (NSAIDs), supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
PS77, a synthetic peptide, exhibits its anti-inflammatory effects through a distinct mechanism of action involving the modulation of gene expression, specifically downregulating genes within the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways.[1][2][3] This contrasts with the well-established mechanism of conventional NSAIDs, which primarily act by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2) to reduce the production of prostaglandins.[4][5] In-vitro studies on a Tumor Necrosis Factor-alpha (TNF-α)-induced inflammatory model in human keratinocytes (HaCaT cells) have shown that PS77 significantly reduces the expression of key pro-inflammatory markers, Interleukin-8 (IL-8) and Matrix Metalloproteinase-3 (MMP-3), by 20-30% without demonstrating cytotoxicity.[1][2]
Direct comparative efficacy data between PS77 and conventional NSAIDs in the same experimental model is not yet available. The following sections provide a detailed analysis of the existing data for PS77 and a general overview of the expected effects of conventional NSAIDs based on their mechanism of action.
Comparative Efficacy of PS77 and Conventional NSAIDs
The following table summarizes the available quantitative data for PS77's anti-inflammatory efficacy. Data for conventional NSAIDs in a directly comparable in-vitro model is currently unavailable.
| Parameter | PS77 | Conventional NSAIDs (e.g., Ibuprofen, Celecoxib) |
| Target | Genes in BMP and TGF-β signaling pathways | Cyclooxygenase (COX-1 and/or COX-2) enzymes |
| Test System | TNF-α-induced inflammatory model in human keratinocytes (HaCaT cells) | Data in this specific model is not readily available. |
| Effect on IL-8 Expression | 20-30% reduction[1][2] | Expected to reduce IL-8 expression via NF-κB inhibition, but direct quantitative data in this model is lacking. |
| Effect on MMP-3 Expression | 20-30% reduction[1][2] | Effects on MMP-3 expression can be variable and context-dependent. |
| Cytotoxicity | No significant cytotoxicity observed in HaCaT cells.[1] | Varies by drug and concentration; can be associated with gastrointestinal and renal toxicity with systemic use. |
Mechanism of Action Signaling Pathways
The signaling pathways for PS77 and conventional NSAIDs are fundamentally different, suggesting distinct therapeutic profiles.
Figure 1: Proposed signaling pathway for PS77's anti-inflammatory action.
Figure 2: Mechanism of action of conventional NSAIDs.
Experimental Protocols
The in-vitro efficacy of PS77 was determined using a TNF-α-induced inflammation model in human keratinocytes (HaCaT cells). A detailed, generalized protocol for such an assay is provided below.
Objective: To induce an inflammatory response in HaCaT cells using TNF-α and to assess the anti-inflammatory effects of a test compound by measuring the levels of secreted pro-inflammatory markers.
Materials:
-
Human keratinocyte cell line (HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human TNF-α
-
Test compound (e.g., PS77)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for IL-8 and MMP-3
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: HaCaT cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., PS77). Cells are pre-incubated with the compound for a specified period (e.g., 2 hours).
-
Inflammation Induction: Following pre-incubation, TNF-α is added to the wells (excluding the negative control) to a final concentration known to induce a robust inflammatory response (e.g., 10 ng/mL).
-
Incubation: The plates are incubated for a further 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected from each well.
-
Cytokine Quantification: The concentrations of IL-8 and MMP-3 in the supernatant are quantified using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: The results are analyzed to determine the percentage reduction in IL-8 and MMP-3 levels in the presence of the test compound compared to the TNF-α-stimulated control.
References
- 1. qascf.com [qascf.com]
- 2. Celecoxib potently inhibits TNFalpha-induced nuclear translocation and activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase (COX)-2 inhibitor celecoxib abrogates TNF-induced NF-kappa B activation through inhibition of activation of I kappa B alpha kinase and Akt in human non-small cell lung carcinoma: correlation with suppression of COX-2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib alleviates nociceptor sensitization mediated by interleukin-1beta-primed annulus fibrosus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Response in TNFα/IFNγ-Induced HaCaT Keratinocytes and Probiotic Properties of Lacticaseibacillus rhamnosus MG4644, Lacticaseibacillus paracasei MG4693, and Lactococcus lactis MG5474 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule Inhibitors of the TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1][2] Its dysregulation is implicated in a wide range of diseases, most notably in cancer, where it can paradoxically act as both a tumor suppressor in early stages and a promoter of metastasis and immune evasion in advanced stages.[1][3] This dual role makes the TGF-β pathway a compelling, albeit complex, target for therapeutic intervention.
This guide provides a comparative overview of several prominent small molecule inhibitors that target the TGF-β pathway. It is important to note that while the query specified "PS77," publicly available data identifies PS77 as an inhibitor of Pkh (a protein kinase in Candida albicans) and does not indicate direct activity against the TGF-β pathway. Therefore, this guide will focus on well-characterized inhibitors that directly target key kinases within the TGF-β signaling cascade.
The most common strategy for small molecule inhibition is to target the ATP-binding site of the TGF-β type I receptor (TβRI), also known as Activin Receptor-Like Kinase 5 (ALK5).[4] By inhibiting the kinase activity of ALK5, these compounds prevent the phosphorylation and activation of downstream effector proteins SMAD2 and SMAD3, thereby blocking the canonical signaling cascade.[4][5]
Quantitative Comparison of TGF-β Pathway Inhibitors
The following table summarizes the key characteristics and reported potency of several widely studied small molecule inhibitors of the TGF-β pathway. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Inhibitor | Primary Target(s) | Mechanism of Action | IC50 (vs. ALK5) |
| Galunisertib (LY2157299) | ALK5 (TβRI), ALK4 | ATP-competitive kinase inhibitor | 56 nM[6][7] |
| Vactosertib (TEW-7197) | ALK5 (TβRI), ALK4 | ATP-competitive kinase inhibitor | 11 - 12.9 nM[4][8][9] |
| RepSox (E-616452) | ALK5 (TβRI) | ATP-competitive kinase inhibitor | 4 nM (autophosphorylation)[10][11][12] / 23 nM (ATP binding)[1][11][13] |
| SB-431542 | ALK5 (TβRI), ALK4, ALK7 | ATP-competitive kinase inhibitor | 94 nM[14][15][16][17] |
Visualizing Mechanisms and Workflows
TGF-β Signaling Pathway and Inhibition
The canonical TGF-β signaling pathway is initiated when the TGF-β ligand binds to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI/ALK5). This activation leads to the phosphorylation of SMAD2 and SMAD3. These activated R-SMADs form a complex with SMAD4, which translocates to the nucleus to regulate target gene expression. Small molecule inhibitors prevent the initial phosphorylation of R-SMADs.
Experimental Workflow for Inhibitor Evaluation
The evaluation of a potential TGF-β pathway inhibitor follows a logical progression from initial biochemical screening to cellular and finally in vivo validation. This workflow ensures that only potent and effective compounds advance to preclinical and clinical development.
Detailed Experimental Protocols
The following protocols are representative of the key experiments used to characterize and compare TGF-β pathway inhibitors.
In Vitro TβRI/ALK5 Kinase Assay (ADP-Glo™ Format)
This assay quantitatively measures the kinase activity of recombinant TβRI (ALK5) and is used to determine the IC50 value of an inhibitor. It measures the amount of ADP produced in the kinase reaction.[18][19][20]
Objective: To determine the concentration of an inhibitor required to reduce ALK5 kinase activity by 50%.
Materials:
-
Recombinant human TβRI/ALK5 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[19]
-
Myelin Basic Protein (MBP) or other suitable substrate
-
ATP
-
Test inhibitor (e.g., Vactosertib) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white assay plates
Procedure:
-
Prepare Reagents: Dilute the ALK5 enzyme, substrate, and ATP in kinase buffer to desired working concentrations. Prepare a serial dilution of the test inhibitor in 100% DMSO, followed by a further dilution in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.[20]
-
Kinase Reaction:
-
Add 1 µL of the diluted inhibitor or a DMSO control to the wells of a 384-well plate.[18]
-
Add 2 µL of the ALK5 enzyme solution to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).[18]
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.[18]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.[18]
-
-
Data Acquisition: Read the luminescence signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
Cellular Phospho-SMAD2 (pSMAD2) Inhibition Assay by Western Blot
This cell-based assay confirms that the inhibitor can enter cells and block the TGF-β pathway at its target, as measured by a reduction in the phosphorylation of SMAD2.[4][21]
Objective: To assess the ability of an inhibitor to block TGF-β-induced SMAD2 phosphorylation in a cellular context.
Materials:
-
A responsive cell line (e.g., HaCaT keratinocytes, SAOS2 osteosarcoma cells)[4]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TGF-β1
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: Rabbit anti-pSMAD2 (Ser465/467), Rabbit anti-total SMAD2
-
Loading control antibody: Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight. The next day, serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test inhibitor (or DMSO vehicle control) for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.[4]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using lysis buffer. Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[21]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[21]
-
Incubate the membrane with the primary anti-pSMAD2 antibody overnight at 4°C.[21]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis and Normalization:
-
Strip the membrane and re-probe with anti-total SMAD2 and anti-β-actin antibodies to ensure equal protein loading and to normalize the pSMAD2 signal.
-
Quantify the band intensities to determine the dose-dependent inhibition of SMAD2 phosphorylation.
-
In Vivo Tumor Xenograft Efficacy Study
This protocol evaluates the antitumor activity of a TGF-β inhibitor in a living organism using a mouse model where human tumor cells are implanted.
Objective: To determine if the inhibitor can suppress tumor growth in an in vivo setting.
Materials:
-
Immunocompromised mice (e.g., athymic nu/nu or SCID mice)
-
Tumor cells (e.g., human head and neck squamous cell carcinoma cells)[22]
-
Test inhibitor formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 2-3 x 10^6 cells) into the flank of each mouse.[22][23]
-
Tumor Growth and Grouping: Monitor the mice regularly until tumors reach a palpable, predetermined size (e.g., 100 mm³).[22] Randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
-
Drug Administration:
-
Administer the test inhibitor to the treatment group according to a predetermined dose and schedule. Administration can be via intraperitoneal (i.p.) injection, oral gavage, or subcutaneous injection.[23] For example, an inhibitor might be dosed at 10 mg/kg daily via i.p. injection.[16]
-
Administer the vehicle solution to the control group using the same schedule and route.
-
-
Monitoring and Measurement:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
-
Study Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a maximum allowable size, or after a fixed duration (e.g., 4 weeks).[22]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for pSMAD levels, immunohistochemistry).
-
Compare the average tumor volume and growth rate between the treated and control groups to determine the in vivo efficacy of the inhibitor. Statistical analysis (e.g., t-test or ANOVA) is used to assess the significance of the findings.
-
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A Perspective on the Development of TGF-β Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral TGF-βR1 inhibitor Vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Galunisertib | TGF-beta/Smad | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. RepSox | TGF-beta Receptor Inhibitors: R&D Systems [rndsystems.com]
- 12. RepSox | C17H13N5 | CID 449054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. RepSox | ALK5 Inhibitor II | TGFβR-1/ALK5 inhibitor | TargetMol [targetmol.com]
- 14. SB 431542 | TGF-beta Receptor Inhibitors: R&D Systems [rndsystems.com]
- 15. apexbt.com [apexbt.com]
- 16. SB-431542 | ALK5/TGF-β type I Receptor inhibitor | TargetMol [targetmol.com]
- 17. stemcell.com [stemcell.com]
- 18. promega.de [promega.de]
- 19. promega.com [promega.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. TGF-β signaling inhibits canonical BMP signaling pathway during palate development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of TGF-β Enhances the In Vivo Antitumor Efficacy of EGF Receptor–Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Xenograft Models and In Vivo Therapies [bio-protocol.org]
A Comparative Analysis of Aliphatic Polyesters: PLGA, PLA, and PGA as Biomaterials
Introduction: Poly(lactic-co-glycolic acid) (PLGA) is a highly successful and widely utilized biodegradable polymer in the medical field, valued for its excellent biocompatibility and tunable properties.[1][2][3] As a copolymer of Polylactic acid (PLA) and Polyglycolic acid (PGA), its characteristics are directly influenced by its constituent monomers.[3][4] This guide provides a comparative analysis of PLGA against its parent homopolymers, PLA and PGA, focusing on key performance metrics supported by experimental data. The information is intended for researchers, scientists, and professionals in drug development seeking to select the optimal biomaterial for their application.[3][5]
Physicochemical and Mechanical Properties
The properties of PLGA are highly dependent on the ratio of its lactic acid (LA) to glycolic acid (GA) monomers, as well as its molecular weight.[4][6] PLA is more hydrophobic than the more hydrophilic PGA.[3][7] Consequently, PLGA copolymers with a higher LA content absorb less water and degrade more slowly.[6] PGA, on the other hand, is a highly crystalline and hydrophilic polymer with a faster degradation rate.[4][7] The copolymerization of crystalline PGA with PLA reduces the overall degree of crystallinity, which in turn increases the rate of hydration and hydrolysis.[3][7] A summary of their key properties is presented below.
| Property | Polyglycolic Acid (PGA) | Polylactic Acid (PLA) | Poly(lactic-co-glycolic acid) (PLGA) |
| Monomer | Glycolic Acid | Lactic Acid | Lactic Acid & Glycolic Acid |
| Hydrophilicity | High[6][7] | Low (Hydrophobic)[3][8] | Variable (Tunable by LA:GA ratio)[3] |
| Crystallinity | High (45-55%)[8] | Lower than PGA (35-40%)[8] | Amorphous (Generally)[3][9] |
| Glass Transition (Tg) | 35-40 °C[8][10] | 50-80 °C[8][10] | 40-60 °C (Depends on LA:GA ratio) |
| Tensile Strength | High | High | Moderate (Tunable) |
| Elastic Modulus | ~12.5 GPa[8] | High | Variable |
| Degradation Time | Fast (2-4 months)[8][10] | Slow (>10 months)[8][10] | Variable (1-2 months to years)[6][11] |
| Biocompatibility | Excellent[12] | Excellent[13][14][15][16] | Excellent[1][2][3] |
Degradation Profile and Mechanism
The degradation of these aliphatic polyesters occurs primarily through the hydrolysis of their ester linkages.[3][17] The rate of degradation is a critical factor for applications like controlled drug delivery and tissue engineering scaffolds.
-
PGA: Due to its high hydrophilicity, PGA degrades relatively quickly.[11][18]
-
PLA: The presence of a methyl side group makes PLA more hydrophobic, leading to slower water absorption and a significantly longer degradation time.[3][8][19]
-
PLGA: The degradation rate of PLGA is tunable and depends on the LA:GA ratio.[11] A 50:50 ratio of PLA to PGA results in the fastest degradation because this amorphous composition allows for easier water penetration compared to the more crystalline homopolymers.[3][11] Increasing the glycolic acid content generally accelerates degradation.[3]
The degradation process of PLGA is known to be autocatalytic. The hydrolysis of ester bonds releases acidic monomers (lactic and glycolic acid), which lower the local pH within the polymer matrix. This acidic microenvironment then catalyzes further hydrolysis, leading to an accelerated degradation rate from the core of the material.[17][20][21]
Applications in Drug Delivery
PLGA is one of the most prominent polymers used for developing drug delivery systems (DDSs) and has been approved by the FDA for this purpose.[1][2][3][5] Its tunable degradation rate allows for the controlled and sustained release of a wide variety of therapeutic agents, from small molecules to large proteins and peptides.[1][2][5] By adjusting the polymer's molecular weight and monomer ratio, drug release profiles can be tailored from weeks to months.[1] The encapsulation of drugs within PLGA microparticles or nanoparticles can enhance therapeutic efficacy, improve stability, and reduce patient compliance issues by minimizing the need for frequent dosing.[1][2]
Experimental Protocols
Protocol 1: In Vitro Hydrolytic Degradation Study
This protocol is based on ASTM F1635-11 and outlines a standard method for assessing the degradation of hydrolytically degradable polymers.[22][23]
1. Materials and Equipment:
-
Polymer samples (films or scaffolds) of known weight and dimensions.
-
Phosphate Buffered Saline (PBS) at pH 7.4.[22]
-
Incubator or water bath set to 37°C.
-
Shaker table (optional, for gentle agitation).[24]
-
Sealed, sterile containers.
-
Analytical balance (precision to 0.1% of sample weight).[22]
-
Freeze-dryer or vacuum oven.
-
Tools for sample characterization (e.g., GPC/SEC for molecular weight, calipers for dimensions, SEM for morphology).
2. Procedure:
-
Sample Preparation: Prepare at least three specimens for each time point to be tested.[22] Measure and record the initial dry weight (W_initial) and dimensions of each sample. Sterilize the samples using a method appropriate for the polymer that does not cause significant degradation (e.g., ethylene oxide or gamma irradiation).[22]
-
Incubation: Place each specimen in a separate sterile container. Add a sufficient volume of pre-warmed (37°C) PBS (pH 7.4) to fully immerse the sample. A high solution-to-polymer ratio (e.g., 100:1) is recommended.[22]
-
Degradation: Place the containers in an incubator at 37°C.[24] If required by the application, place on a shaker at a low speed (e.g., 150 rpm).[24]
-
Time Points: At predetermined intervals (e.g., 1, 3, 7, 14, 28, 56 days), retrieve the set of three samples.
-
Sample Analysis:
-
Carefully remove the samples from the PBS solution.
-
Gently rinse with deionized water to remove salts.
-
Freeze-dry or dry in a vacuum oven until a constant weight is achieved.
-
Measure the final dry weight (W_final) and record it.
-
Calculate the percentage of mass loss: Mass Loss (%) = [(W_initial - W_final) / W_initial] * 100.
-
Characterize other properties as needed, such as changes in molecular weight (via GPC/SEC) and surface morphology (via SEM).
-
Protocol 2: Morphological Analysis by Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface topography and porous structure of biomaterial scaffolds.[25]
1. Materials and Equipment:
-
Biomaterial scaffold samples (hydrated or dry).
-
Fixative solution (e.g., 2.5% glutaraldehyde in PBS).
-
Dehydration solutions (graded series of ethanol: 50%, 70%, 90%, 100%).
-
Drying apparatus (e.g., Critical Point Dryer or Hexamethyldisilazane (HMDS)).[26]
-
SEM stubs (aluminum pin stubs).
-
Double-sided carbon adhesive tape.
-
Sputter coater with a conductive target (e.g., gold, platinum).[25]
-
Scanning Electron Microscope.
2. Procedure:
-
Sample Fixation (for hydrated samples/cell cultures): If the scaffold is hydrated or contains cells, first fix the sample by immersing it in a 2.5% glutaraldehyde solution for at least 2 hours to preserve its structure.
-
Dehydration: Rinse the fixed sample with PBS. Dehydrate the sample by sequentially immersing it in a graded series of ethanol solutions (e.g., 50%, 70%, 90%, 100%) for 10-15 minutes each. This process removes water without causing significant structural collapse.
-
Drying:
-
Critical Point Drying (CPD): Transfer the sample to a CPD instrument, which replaces the ethanol with liquid CO2 and then brings the CO2 to its critical point, allowing it to be removed as a gas without the surface tension effects that would collapse the structure.
-
HMDS Drying: After the final 100% ethanol step, immerse the sample in HMDS for 10 minutes and then allow it to air-dry in a fume hood. HMDS is a chemical drying agent that minimizes shrinkage.[26]
-
Freeze-Drying: For porous hydrogels, samples can be flash-frozen in liquid nitrogen and then lyophilized (freeze-dried) to remove water via sublimation.[26][27]
-
-
Mounting: Securely mount the fully dried sample onto an SEM stub using double-sided carbon tape.
-
Coating: Place the stub in a sputter coater and deposit a thin (5-10 nm) layer of a conductive metal like gold or gold-palladium onto the sample surface. This prevents the buildup of charge from the electron beam during imaging.[25]
-
Imaging: Load the coated sample into the SEM chamber. Evacuate the chamber to a high vacuum. Apply an accelerating voltage (e.g., 5-20 kV) and scan the electron beam across the sample to generate images of the surface morphology at various magnifications.[27][28]
References
- 1. Recent Applications of PLGA in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Applications of PLGA in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. PLGA-Based Composites for Various Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical Properties and Applications of Poly(lactic-co-glycolic acid) for Use in Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sustainable and Biodegradable Polymers: PGA, PLA and PLGA [specificpolymers.com]
- 9. rit.edu [rit.edu]
- 10. polylactide.com [polylactide.com]
- 11. polylactide.com [polylactide.com]
- 12. globethesis.com [globethesis.com]
- 13. Biocompatibility and biocidal effects of modified polylactide composites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of biocompatibility and toxicity of biodegradable poly (DL-lactic acid) films - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biocompatibility of biological material polylactic acid with stem cells from human exfoliated deciduous teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Degradation Behaviors of Polylactic Acid, Polyglycolic Acid, and Their Copolymer Films in Simulated Marine Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Degradation Behavior of Poly(Lactide-Co-Glycolide) Monolayers Investigated by Langmuir Technique: Accelerating Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PLGA-The Smart Biocompatible Polimer: Kinetic Degradation Studies and Active Principle Release - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. polymersolutions.com [polymersolutions.com]
- 23. store.astm.org [store.astm.org]
- 24. In vitro degradation profiles and in vivo biomaterial–tissue interactions of microwell array delivery devices - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biomatj.com [biomatj.com]
- 26. SEM sample preparation for cells on 3D scaffolds by freeze-drying and HMDS. | Semantic Scholar [semanticscholar.org]
- 27. biorxiv.org [biorxiv.org]
- 28. Medires [mediresonline.org]
A Head-to-Head Comparison of PS77 and Dexamethasone: A Mechanistic Overview
In the landscape of anti-inflammatory therapeutics, the well-established corticosteroid dexamethasone and the novel peptide PS77 present distinct mechanisms of action. While dexamethasone exerts broad immunosuppressive effects through the glucocorticoid receptor, PS77, a novel α-helical peptide, appears to offer a more targeted approach by modulating specific signaling pathways involved in inflammation.[1] This guide provides a comparative analysis of their mechanisms, supported by available data, to inform researchers and drug development professionals.
Mechanism of Action and Signaling Pathways
Dexamethasone, a synthetic glucocorticoid, functions by binding to the intracellular glucocorticoid receptor (GR).[2][3][4] This complex then translocates to the nucleus, where it modulates the transcription of a wide array of genes. Its anti-inflammatory effects are primarily achieved by inhibiting pro-inflammatory transcription factors such as NF-κB, and upregulating anti-inflammatory proteins.[2][5]
In contrast, PS77, a novel peptide derived from Squama Manitis, exhibits its anti-inflammatory properties by modulating the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways.[1] Transcriptomic analysis has shown that PS77 significantly downregulates genes within these pathways, which are key players in the inflammatory process.[1]
Dexamethasone Signaling Pathway
Dexamethasone's mechanism involves both genomic and non-genomic pathways. The primary genomic pathway is detailed below.
Caption: Dexamethasone binds to the cytoplasmic GR, leading to nuclear translocation and modulation of gene expression.
PS77 Signaling Pathway
PS77's anti-inflammatory action is centered on the modulation of the BMP and TGF-β signaling pathways.
Caption: PS77 modulates BMP and TGF-β signaling to reduce pro-inflammatory gene expression.
Comparative Data
Direct head-to-head experimental data for PS77 and dexamethasone is not currently available in the public domain. The following tables summarize the known characteristics of each compound based on existing research.
General Characteristics
| Feature | PS77 | Dexamethasone |
| Compound Type | α-helical peptide | Synthetic corticosteroid |
| Source | Derived from Squama Manitis | Synthetic |
| Primary Target | BMP and TGF-β signaling pathways[1] | Glucocorticoid Receptor (GR)[2][3][4] |
| Key Effects | Anti-inflammatory[1] | Anti-inflammatory, Immunosuppressive[5][6][7] |
Cellular and Molecular Effects
| Effect | PS77 | Dexamethasone |
| Pro-inflammatory Cytokine Inhibition | Reduces IL-8 expression[1] | Inhibits IL-1, IL-6, TNF-α[2] |
| Enzyme Inhibition | Reduces MMP-3 expression[1] | Inhibits Phospholipase A2[5] |
| Transcription Factor Modulation | - | Inhibits NF-κB[2][5] |
| Apoptosis | No reported cytotoxicity to normal cells[1] | Can induce apoptosis in certain cell types (e.g., osteoblasts)[8] |
Experimental Protocols
The following are generalized methodologies for assays relevant to the study of PS77 and dexamethasone's anti-inflammatory effects.
In Vitro Anti-inflammatory Assay
This protocol describes a general workflow to assess the anti-inflammatory effects of a compound on cultured cells.
Caption: A generalized workflow for assessing in vitro anti-inflammatory activity.
-
Cell Culture: Human keratinocytes (HaCaT cells) are cultured in appropriate media until they reach a desired confluency.
-
Induction of Inflammation: Cells are stimulated with a pro-inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α), to induce an inflammatory response.
-
Treatment: The cells are treated with varying concentrations of PS77 or dexamethasone.
-
Incubation: The treated cells are incubated for a specified period to allow for the compound to exert its effects.
-
Endpoint Analysis:
-
ELISA: The supernatant is collected to measure the concentration of secreted pro-inflammatory cytokines (e.g., IL-8) using an Enzyme-Linked Immunosorbent Assay.
-
qPCR: The cells are lysed, and RNA is extracted to quantify the expression levels of inflammatory genes (e.g., MMP-3) using quantitative polymerase chain reaction.
-
Western Blot for Signaling Protein Phosphorylation
This protocol outlines the steps to analyze the phosphorylation status of key signaling proteins.
-
Cell Lysis: Following treatment with the compound of interest, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target signaling proteins (e.g., Smad2 for the TGF-β pathway, or components of the MAPK pathway).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
Conclusion
Dexamethasone is a potent, broad-spectrum anti-inflammatory and immunosuppressive agent with a well-characterized mechanism of action. While effective, its broad activity can lead to significant side effects with long-term use. PS77 represents a novel, targeted approach to anti-inflammatory therapy. Its mechanism of modulating the BMP and TGF-β signaling pathways suggests a more specific mode of action that could potentially offer a better safety profile.[1] Further research, including direct comparative studies, is necessary to fully elucidate the therapeutic potential of PS77 and its advantages over existing therapies like dexamethasone.
References
- 1. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Dexamethasone | Cell Signaling Technology [cellsignal.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Dexamethasone (Decadron): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Dexamethasone induces osteoblast apoptosis through ROS-PI3K/AKT/GSK3β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of PS77's Anti-inflammatory Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chronic inflammation is a key pathological driver in a multitude of diseases, creating a persistent need for novel therapeutic agents with specific mechanisms of action to improve efficacy and minimize side effects. This guide provides a comparative analysis of PS77, a novel anti-inflammatory peptide, with established anti-inflammatory drugs, Dexamethasone and Infliximab. We will delve into their mechanisms of action, present available experimental data on their efficacy, and provide detailed experimental protocols to facilitate further research and evaluation.
Mechanisms of Action: A Tale of Three Pathways
The specificity of an anti-inflammatory drug is intrinsically linked to its mechanism of action. Here, we compare the distinct pathways targeted by PS77, Dexamethasone, and Infliximab.
PS77: Modulator of Developmental Signaling Pathways in Inflammation
PS77 is a novel α-helical peptide derived from Squama Manitis, a traditional Chinese medicine.[1][2][3] Its anti-inflammatory properties stem from its ability to modulate key signaling pathways that are also crucial in embryonic development: the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) pathways.[1][2][3] In a TNF-α-induced inflammatory model in human keratinocytes (HaCaT cells), PS77 was shown to downregulate the expression of genes within these pathways, thereby mitigating the inflammatory response.[1][2] This targeted approach on specific signaling cascades suggests a potentially more specific anti-inflammatory effect with a lower risk of broad immunosuppression.
Dexamethasone: Broad-Spectrum Anti-inflammatory through Glucocorticoid Receptor Activation
Dexamethasone is a potent synthetic glucocorticoid that exerts its anti-inflammatory effects through a well-established mechanism involving the glucocorticoid receptor (GR).[4][5] Upon binding to the cytosolic GR, the complex translocates to the nucleus where it can either transactivate the expression of anti-inflammatory genes or transrepress the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.[4][6] This leads to a broad suppression of the inflammatory cascade, affecting the production of a wide range of cytokines and other inflammatory mediators.[7][8]
Infliximab: Targeted Neutralization of a Key Pro-inflammatory Cytokine
Infliximab is a chimeric monoclonal antibody that specifically targets and neutralizes Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[2][9] By binding to both soluble and transmembrane forms of TNF-α, Infliximab prevents it from activating its receptors (TNFR1 and TNFR2) on the surface of cells.[2][9] This blockade disrupts the downstream signaling cascades that lead to the production of other pro-inflammatory cytokines and cellular adhesion molecules, effectively halting the inflammatory process at a critical point.[9] In some cases, it can also induce programmed cell death in TNF-α producing cells.[3]
Comparative Efficacy: An In Vitro Perspective
Direct comparative studies of PS77, Dexamethasone, and Infliximab are not yet available. However, we can collate data from independent studies using similar in vitro models of inflammation to provide an initial assessment of their relative potencies. The following table summarizes the inhibitory effects on key pro-inflammatory markers, Interleukin-8 (IL-8) and Matrix Metalloproteinase-3 (MMP-3), in human keratinocytes (HaCaT cells) stimulated with TNF-α.
| Compound | Target | Concentration | % Inhibition of IL-8 | % Inhibition of MMP-3 | Cell Model | Citation(s) |
| PS77 | BMP/TGF-β Signaling | 0.1 µg/mL | 20-30% | 20-30% | TNF-α-induced HaCaT | [1][2] |
| Dexamethasone | Glucocorticoid Receptor | 10-7 M | Significant Inhibition | Significant Inhibition | IL-1β + TNF-α-induced human bone marrow stromal cells | [10] |
| Infliximab | TNF-α | 20 µg/mL | Not Reported | Not Reported | Ex vivo model with AI patient lesions | [11] |
Experimental Protocols
To facilitate reproducible research, we provide a generalized protocol for an in vitro anti-inflammatory assay using human keratinocytes, based on the methodologies described in the cited literature.
1. Cell Culture and Maintenance:
-
Human keratinocyte cell line (e.g., HaCaT) is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Induction of Inflammation:
-
Cells are seeded in appropriate culture plates (e.g., 96-well for ELISA) and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing a pro-inflammatory stimulus, typically TNF-α (e.g., 10 ng/mL), and incubated for a specified period (e.g., 24 hours) to induce an inflammatory response.
3. Treatment with Anti-inflammatory Agents:
-
Test compounds (PS77, Dexamethasone, Infliximab) are dissolved in a suitable vehicle (e.g., sterile water or DMSO).
-
Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour) before the addition of the inflammatory stimulus.
-
Control groups include cells treated with the vehicle only, and cells treated with the inflammatory stimulus and vehicle.
4. Measurement of Inflammatory Markers:
-
After the incubation period, the cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines (e.g., IL-8) and enzymes (e.g., MMP-3) in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISA) according to the manufacturer's instructions.
5. Data Analysis:
-
The percentage inhibition of each inflammatory marker is calculated relative to the stimulated control group.
-
Dose-response curves can be generated to determine the IC50 (half-maximal inhibitory concentration) for each compound.
Conclusion
PS77 presents a novel and specific mechanism of anti-inflammatory action by targeting the BMP and TGF-β signaling pathways. This contrasts with the broad-spectrum effects of the corticosteroid Dexamethasone and the highly targeted cytokine neutralization of the monoclonal antibody Infliximab. While direct comparative data is currently limited, the unique mechanism of PS77 suggests its potential as a more selective therapeutic agent. Further research, including head-to-head in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential and specificity of PS77 in the context of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. TNF Signaling Pathway | Thermo Fisher Scientific - ES [thermofisher.com]
- 6. In Vitro Evaluation of Anti-Inflammatory and Protective Potential of an Extract from Cornus mas L. Fruit against H2O2-Induced Oxidative Stress in Human Skin Keratinocytes and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The roles and regulatory mechanisms of TGF-β and BMP signaling in bone and cartilage development, homeostasis and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dexamethasone inhibits tumor necrosis factor-alpha-induced cytokine secretion from spiral ligament fibrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Dexamethasone regulates IL-1 beta and TNF-alpha-induced interleukin-8 production in human bone marrow stromal and osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Infliximab inhibits TNF-α-dependent activation of the NLRP3/IL-1β pathway in acne inversa - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Anti-inflammatory Agent 77
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Anti-inflammatory Agent 77, a β-cycloacinamide derived mono-carbonyl curcumin analog and an inhibitor of interleukin-6 (IL-6). Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. While a specific Safety Data Sheet (SDS) for this compound is not currently available, data from the closely related "Anti-inflammatory agent 7" suggests that it may be harmful if swallowed and very toxic to aquatic life.[1] Therefore, a cautious approach to PPE is warranted.
The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Minimum PPE Requirements |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields- Fume hood or ventilated enclosure |
| Solution Preparation and Handling | - Nitrile gloves- Laboratory coat- Chemical splash goggles- Fume hood |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Laboratory coat- Safety glasses |
| Spill Cleanup | - Nitrile gloves (double-gloving)- Chemical-resistant apron or gown- Chemical splash goggles- Respiratory protection (as dictated by spill size and ventilation) |
| Waste Disposal | - Nitrile gloves- Laboratory coat- Safety glasses with side shields |
Operational Plan: Step-by-Step Guidance for Safe Handling
A systematic workflow is crucial to minimize the risk of exposure and contamination. The following diagram outlines the procedural flow for working with this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation:
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Contaminated Materials: All disposable items that have come into contact with the agent, such as pipette tips, gloves, and paper towels, must be disposed of as hazardous chemical waste.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical ("this compound"), and the primary hazard(s) (e.g., "Harmful," "Toxic to Aquatic Life").
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic and incompatible materials.
-
Collection: Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not pour this compound solutions down the drain. [1]
By implementing these safety and logistical protocols, researchers can confidently work with this compound while prioritizing their safety and protecting the environment. This commitment to best practices fosters a culture of safety and responsibility within the scientific community.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
